Fraxamoside
Description
an unusual xanthine oxidase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30O13 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |
InChI |
InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1 |
InChI Key |
QVUZRUJONIJRDT-PPKUYGORSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC(=O)OC[C@H](OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@@H]1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |
Synonyms |
fraxamoside |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fraxamoside: Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fraxamoside, a macrocyclic secoiridoid glucoside, has garnered interest within the scientific community for its potential therapeutic applications, notably as a potent xanthine oxidase inhibitor. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural origins, detailed extraction and purification methodologies, and its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex secoiridoid belonging to the macrolide class of organic compounds. Its chemical structure features a hydroxytyrosol group, which contributes to its biological activity. Initially identified from Fraxinus americana (White Ash), it has also been reported in Olea europaea (Olive). The primary known biological function of this compound is its potent inhibition of xanthine oxidase, an enzyme pivotal in the purine catabolism pathway that produces uric acid. This positions this compound as a promising lead compound for the development of new treatments for hyperuricemia and gout. This guide will delve into the technical aspects of sourcing, extracting, and characterizing this compound, as well as exploring its molecular mechanisms of action.
Natural Sources
This compound has been identified in the leaves of two primary plant species:
-
Fraxinus americana (White Ash): This deciduous tree, native to North America, is a significant source of this compound. The compound is primarily concentrated in the leaves.
-
Olea europaea (Olive): this compound has also been isolated from the leaf decoctions of the olive tree, a species renowned for its rich composition of bioactive secoiridoids like oleuropein.
Extraction and Purification Protocols
While a universally standardized protocol for this compound extraction and purification has not been established, a general workflow can be constructed based on methodologies employed for similar secoiridoids from Fraxinus and Olea species. The following outlines a comprehensive, multi-step experimental protocol.
General Extraction and Purification Workflow
The isolation of this compound typically involves an initial extraction from the plant material, followed by a series of chromatographic purification steps.
Figure 1. General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
3.2.1. Plant Material Preparation
-
Collect fresh leaves of Fraxinus americana or Olea europaea.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
3.2.2. Solvent Extraction
-
Macerate the powdered leaf material in a suitable polar solvent, such as methanol or ethanol. A common solid-to-liquid ratio is 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24-48 hours. Alternatively, utilize ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency and reduce extraction time.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3.2.3. Column Chromatography (Initial Purification)
-
Adsorb the crude extract onto a small amount of silica gel (or a suitable adsorbent).
-
Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent like n-hexane.
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a gradient of solvents with increasing polarity. A typical gradient might start with n-hexane, followed by mixtures of n-hexane and ethyl acetate of increasing polarity, and finally ethyl acetate and methanol mixtures.
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing compounds with similar Rf values to that expected for this compound.
3.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Dissolve the pooled and concentrated fractions from column chromatography in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform preparative HPLC using a reversed-phase C18 column.
-
Elute with a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-80% B; 40-45 min, 80-10% B.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
3.2.5. Structural Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Quantitative Data
Quantitative data on this compound extraction is limited in the literature. The yield is highly dependent on the plant source, geographical location, harvesting time, and the extraction methodology employed. The following table summarizes general expectations for secoiridoid extraction, which can serve as a benchmark for optimizing this compound isolation.
| Parameter | Typical Range/Value | Notes |
| Extraction Method | Maceration, UAE, MAE | UAE and MAE generally offer higher yields and shorter extraction times. |
| Solvent | Methanol, Ethanol, Water | 70-80% aqueous ethanol is often optimal for secoiridoid extraction. |
| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher ratio can improve extraction efficiency but increases solvent consumption. |
| Extraction Temperature | 25-60 °C | Higher temperatures can enhance extraction but may lead to degradation of thermolabile compounds. |
| Extraction Time | 1-48 hours | Dependent on the method; maceration requires longer times than UAE or MAE. |
| Purification Yield | Highly Variable | Dependent on the efficiency of the chromatographic steps. |
Biological Activity and Signaling Pathways
Xanthine Oxidase Inhibition
The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase (XO). This compound acts as a competitive inhibitor of XO, meaning it binds to the active site of the enzyme, thereby preventing the substrate (xanthine) from binding and being converted to uric acid.
Figure 2. Competitive inhibition of Xanthine Oxidase by this compound.
This inhibitory action reduces the production of uric acid, making this compound a potential therapeutic agent for managing conditions associated with hyperuricemia, such as gout.
Potential Anti-inflammatory and Antioxidant Activities
Given its structural similarity to other bioactive secoiridoids and the presence of a hydroxytyrosol moiety, this compound is hypothesized to possess anti-inflammatory and antioxidant properties. While direct studies on this compound are limited, related compounds like Fraxin have been shown to modulate inflammatory responses. Potential signaling pathways that this compound may influence include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.
Figure 3. Postulated inhibition of the NF-κB signaling pathway by this compound.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in cellular responses to external stressors and play a significant role in inflammation. Modulation of MAPK phosphorylation is another potential mechanism of action for this compound.
Figure 4. Postulated modulation of the MAPK signaling pathway by this compound.
Further research is required to elucidate the precise mechanisms and the extent of this compound's anti-inflammatory and antioxidant effects.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with significant potential, particularly in the context of xanthine oxidase inhibition. This guide has provided a detailed overview of its natural sources and a comprehensive, albeit generalized, protocol for its extraction and purification. The quantitative aspects of its isolation require further optimization and documentation.
Future research should focus on:
-
Developing and validating a standardized, high-yield protocol for the extraction and purification of this compound.
-
Conducting comprehensive studies to confirm and quantify its anti-inflammatory and antioxidant activities.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound beyond xanthine oxidase.
-
Performing in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical agent.
Fraxamoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fraxamoside. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Introduction
This compound is a naturally occurring macrocyclic secoiridoid glucoside that has garnered significant interest for its potent biological activity.[1][2] Isolated from species such as Fraxinus americana (White Ash) and Olea europaea (Olive), it is recognized primarily as a competitive inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism.[1] Its inhibitory potency is comparable to that of allopurinol, a cornerstone drug in the management of hyperuricemia and gout.[2] The unique macrocyclic structure of this compound, featuring a hydroxytyrosol group, distinguishes it from other xanthine oxidase inhibitors and presents a promising scaffold for the development of new therapeutic agents.[2] This document consolidates the available technical data on this compound to serve as a foundational resource for further research and development.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure. Its formal chemical name is methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate.[3]
Chemical Identifiers
For unambiguous identification and database referencing, the following identifiers are provided for this compound.
| Identifier | Value | Source |
| IUPAC Name | methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate | PubChem[3] |
| CAS Number | 326594-34-7 | CymitQuimica[4] |
| Molecular Formula | C₂₅H₃₀O₁₃ | PubChem[3] |
| SMILES | C/C=C/1[C@@H]2CC(=O)OC--INVALID-LINK--O[C@@H]1OC=C2C(=O)OC)O)O)O">C@HC4=CC(=C(C=C4)O)O | PubChem[3] |
| InChI | InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1 | PubChem[3] |
| InChIKey | QVUZRUJONIJRDT-PPKUYGORSA-N | PubChem[3] |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. Note that many of the available data points are computationally predicted rather than experimentally determined.
| Property | Value | Type | Source |
| Molecular Weight | 538.5 g/mol | PubChem[3] | |
| Monoisotopic Mass | 538.16864101 Da | Computed | PubChem[3] |
| XLogP3 | -1.1 | Predicted | PubChem[3] |
| Water Solubility | 1.61 g/L | Predicted | PhytoBank[5] |
| logP | 0.42 | Predicted | PhytoBank[5] |
| logS | -2.5 | Predicted | PhytoBank[5] |
| pKa (Strongest Acidic) | 9.21 | Predicted | PhytoBank[5] |
| pKa (Strongest Basic) | -3.6 | Predicted | PhytoBank[5] |
| Hydrogen Bond Donor Count | 7 | Computed | PubChem[3] |
| Hydrogen Bond Acceptor Count | 13 | Computed | PubChem[3] |
| Rotatable Bond Count | 5 | Computed | PubChem[3] |
| Topological Polar Surface Area | 191 Ų | Computed | PubChem[3] |
| Appearance | Powder | Experimental | CymitQuimica, ChemFaces[1][4] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, Mass Spectrometry) for this compound is not available in the public domain literature reviewed. For structural confirmation, researchers would typically rely on a combination of 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS) for accurate mass determination, IR spectroscopy to identify functional groups (e.g., O-H, C=O, C=C), and UV-Vis spectroscopy for detecting chromophores.
Biological Activity and Mechanism of Action
The primary characterized biological activity of this compound is its role as a potent and competitive inhibitor of xanthine oxidase (XO).
Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid.
Studies have shown that this compound acts as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate (xanthine) from binding. This mechanism is distinct from allosteric inhibition and suggests that the this compound structure has a high affinity for the molybdenum-containing active site of xanthine oxidase. The inhibitory potency has been found to be comparable to that of allopurinol, a widely used clinical xanthine oxidase inhibitor.
Signaling Pathway: Purine Catabolism
The diagram below illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the point of inhibition by this compound.
Caption: Purine catabolism and this compound's point of intervention.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.
Xanthine Oxidase (XO) Inhibition Assay
This protocol details the spectrophotometric measurement of xanthine oxidase activity by monitoring the formation of uric acid.
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the rate of uric acid production at 295 nm.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
This compound (or other test inhibitors)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
DMSO (for dissolving compounds)
-
UV-Vis Spectrophotometer with temperature control (e.g., Peltier)
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer containing 0.1 mM EDTA, adjusted to pH 7.8.
-
Prepare a stock solution of xanthine (e.g., 10 mM in 0.1 M NaOH) and dilute with the phosphate buffer to the desired working concentrations (e.g., for kinetics, ranging from 0.4 µM to 50 µM).
-
Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in the phosphate buffer. Keep on ice.
-
Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Execution:
-
Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at 20°C or 25°C.
-
In a 500 µL final volume cuvette, combine the following:
-
50 mM phosphate buffer (pH 7.8) with 0.1 mM EDTA.
-
Xanthine substrate to a final concentration of 50 µM (for single-point inhibition) or varying concentrations (for kinetic studies).
-
The desired concentration of this compound or control inhibitor.
-
-
For the control (uninhibited) reaction, add an equivalent volume of buffer/DMSO instead of the inhibitor.
-
Incubate the mixture for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the 160 U/L XO stock solution (final concentration of 3.2 U/L).
-
Immediately start monitoring the increase in absorbance at 295 nm for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (v) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
For IC₅₀ Determination: Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(v_control - v_inhibitor) / v_control] * 100 Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
For Kinetic Analysis (Mechanism of Inhibition):
-
Measure the reaction rates at multiple substrate concentrations in the absence and presence of several different fixed inhibitor concentrations.
-
Generate Lineweaver-Burk plots (1/v vs. 1/[Substrate]).
-
Analyze the plots: For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while the x-intercept will vary (Km increases).
-
-
Workflow for XO Inhibition Assay
The following diagram outlines the logical workflow for the xanthine oxidase inhibition assay.
Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.
Conclusion
This compound stands out as a significant natural product with well-defined activity as a competitive xanthine oxidase inhibitor. Its complex macrocyclic structure provides a unique chemical scaffold that is distinct from many existing XOIs. While its biological mechanism of action is understood in the context of purine metabolism, a comprehensive experimental characterization of its physicochemical and spectroscopic properties is not widely available in the public literature. The detailed protocol for assessing its inhibitory activity provided herein offers a robust method for further investigation and comparison. As a lead compound, this compound holds considerable potential for the development of novel therapeutics for conditions associated with hyperuricemia, warranting further research into its isolation, synthesis, and full physicochemical characterization.
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of Fraxamoside: A Technical Overview
Comprehensive spectroscopic data for Fraxamoside, including detailed NMR and MS analyses, are not publicly available in the scientific literature accessible through current search capabilities.
This compound is a known secoiridoid glucoside that has been isolated from Fraxinus americana (American Ash). Its structure has been elucidated, and its biological activities, such as xanthine oxidase inhibition, have been reported. However, a detailed public repository of its ¹H and ¹³C NMR chemical shifts and a full mass spectrometry fragmentation analysis is not available in the reviewed literature.
The primary scientific articles describing the isolation and initial characterization of this compound, such as the work by Takenaka et al. in Phytochemistry (2000) and by Iossifova et al. in Pharmaceutical Biology (2004), are expected to contain this detailed spectroscopic information. Unfortunately, the full text of these articles, which would include the experimental sections with the specific NMR assignments and mass spectrometry data, is not accessible through the available search tools.
While general information about the structure and biological context of this compound is available, the specific quantitative data required for a detailed technical guide, including tables of NMR chemical shifts and a mass spectral fragmentation pattern, remains within these primary scientific publications.
General Methodologies for Spectroscopic Analysis of Natural Products (Hypothetical for this compound)
For researchers aiming to acquire spectroscopic data for this compound or similar natural products, the following general experimental protocols are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent depends on the solubility of the compound.
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this type of compound.
Sample Preparation:
-
A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the calculation of the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide valuable information about the different structural motifs within the molecule, such as the glycosidic bond cleavage and fragmentation of the secoiridoid and hydroxytyrosol moieties.
Data Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
To obtain the specific spectroscopic data for this compound, direct access to the aforementioned primary scientific literature is recommended. Researchers in an academic or industrial setting may be able to access these publications through their institutional libraries.
Fraxamoside solubility in different solvents
An In-depth Technical Guide to the Solubility of Fraxamoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring secoiridoid glycoside. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predicted values, and detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction to this compound
This compound is a compound of interest for its potential biological activities. Its physicochemical properties, particularly its solubility, are critical for its handling, formulation, and application in research and development.
Chemical Profile:
This compound Solubility Profile
Predicted Aqueous Solubility
Computational models predict the solubility of this compound in water. It is important to note that these are theoretical values and should be confirmed by experimental analysis.
| Solvent | Predicted Solubility | Data Source |
| Water | 1.61 g/L | ALOGPS |
Qualitative Solubility in Organic Solvents
Based on information from suppliers, this compound is soluble in the following organic solvents. The exact solubility limits (e.g., in mg/mL) are not specified and should be determined experimentally.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Pyridine | Soluble[2] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods are recommended.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a set temperature and pressure, at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvent(s) of interest
-
Volumetric flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for creating a standard curve for HPLC analysis.
-
Calibrate the HPLC system by running a series of known concentrations of this compound to establish a standard curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Prepare multiple replicates for each solvent.
-
-
Equilibration:
-
Place the sealed containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any undissolved solid, either:
-
Centrifuge the sample at a high speed and collect the supernatant.
-
Filter the sample through a syringe filter (ensure the filter material does not bind the compound).
-
-
-
Analysis:
-
Dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the HPLC standard curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Protocol 2: Kinetic Solubility Determination using HPLC
This high-throughput method is useful for early-stage drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration of this compound that remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., at 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
HPLC system
Methodology:
-
Preparation of Standard Curve:
-
Prepare a standard curve for this compound in the analysis solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile).
-
-
Sample Preparation:
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add a small volume of the concentrated this compound-DMSO stock solution to the buffer in each well (a typical final DMSO concentration is kept low, e.g., 1-2%).
-
Prepare several concentrations for testing.
-
-
Incubation:
-
Seal the plate and shake it at a constant temperature for a defined, shorter period (e.g., 1.5 to 2 hours).
-
-
Separation of Undissolved Compound:
-
After incubation, separate any precipitated compound. This is typically done by filtering the contents of each well through a filter plate.
-
-
Analysis:
-
Analyze the filtrate directly by HPLC.
-
Quantify the concentration of dissolved this compound using the pre-determined standard curve. The highest concentration that remains in solution is reported as the kinetic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the experimental process for determining this compound solubility.
Logical Pathway for Utilizing Solubility Data
The determination of solubility is a critical step in the early stages of drug development and research. The following diagram illustrates the logical flow of how solubility data for a compound like this compound is utilized.
Caption: Logical flow from solubility determination to key research applications.
References
Fraxamoside's Anti-inflammatory Potential in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory effects of Fraxamoside in cell lines is limited in publicly available literature. This guide synthesizes findings from closely related secoiridoid glucosides, particularly sesamoside and compounds from Fraxinus species, to provide a comprehensive technical overview of the probable anti-inflammatory mechanisms and effects of this compound.
Core Scientific Principles: The Anti-inflammatory Action of Secoiridoid Glycosides
Inflammation is a critical immune response to injury or infection. Macrophages are key cellular mediators that, upon activation by stimuli like bacterial lipopolysaccharide (LPS), initiate an inflammatory cascade.[1] This involves the production of pro-inflammatory signaling molecules, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] While essential for host defense, chronic or excessive production of these mediators contributes to a range of inflammatory diseases.
Secoiridoid glucosides, a class of natural compounds to which this compound belongs, have demonstrated significant anti-inflammatory properties. Their primary mechanism of action is believed to be the modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are pivotal in the transcriptional regulation of genes that code for pro-inflammatory mediators. By inhibiting these pathways, secoiridoid glucosides can effectively suppress the inflammatory response at a molecular level.
Quantitative Data Summary
The following tables present a summary of the quantitative effects of this compound-related secoiridoid glucosides on key inflammatory markers in macrophage cell lines. This data serves as a strong indicator of the potential efficacy of this compound.
Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound/Extract | Cell Line | IC50 Value (µM) | Reference |
| Obtusifoliside B | BV-2 microglia | 5.45 | [2] |
| Secoiridoid from Gentianella azurea | RAW 264.7 | 0.69 | [3] |
| Known Secoiridoid from G. azurea | RAW 264.7 | 5.18 | [3] |
| Secoiridoids from Fraxinus excelsior | RAW 264.7 | Modestly Active | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sesamoside in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Effect | Reference |
| TNF-α | Significant Reduction | [1] |
| IL-6 | Significant Reduction | [1] |
| IL-1β | Significant Reduction | [1] |
Detailed Experimental Protocols
The following methodologies are standard for investigating the anti-inflammatory effects of compounds like this compound in cell-based assays.
Cell Culture and Inflammatory Induction
-
Cell Line: The RAW 264.7 murine macrophage cell line is a widely accepted model for in vitro inflammation studies.[1][4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Adherent cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of typically 1 µg/mL.
-
Cells are incubated for a further 18-24 hours before analysis.
-
Cell Viability Assay
-
Purpose: To ensure that the observed reduction in inflammatory markers is due to the anti-inflammatory activity of the compound and not a result of cytotoxicity.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Protocol:
-
Following incubation with this compound, MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at approximately 570 nm.
-
Nitric Oxide (NO) Quantification (Griess Assay)
-
Purpose: To measure the production of NO, a key pro-inflammatory mediator.
-
Methodology: The Griess assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
After a brief incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.
-
The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Analysis (ELISA)
-
Purpose: To quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Commercial ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions.
-
Briefly, cell culture supernatants are added to microplate wells pre-coated with a capture antibody.
-
Following incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric change is measured with a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed molecular mechanisms and a typical experimental design.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. The amelioration effect of sesamoside on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory secoiridoid glycosides from Gentianella azurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
Fraxamoside: A Technical Guide to Putative Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies on the bioavailability and metabolism of fraxamoside have been published in peer-reviewed literature. This guide, therefore, presents a predictive overview based on the known pharmacokinetic profiles of structurally similar secoiridoid glucosides, such as oleuropein, and their principal metabolite, hydroxytyrosol. The experimental protocols, data, and metabolic pathways described herein are illustrative and intended to guide future research into the pharmacokinetics of this compound.
Introduction
This compound is a secoiridoid glucoside that has garnered interest for its potential biological activities, including its in vitro role as a xanthine oxidase inhibitor.[1][2] Despite its potential, a critical knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the bioavailability and metabolic fate of this compound is paramount for any future preclinical and clinical development. This technical guide provides a comprehensive, albeit predictive, framework for the study of this compound's pharmacokinetics, drawing parallels with well-researched, structurally related compounds.
Predicted Bioavailability and Pharmacokinetic Profile
Based on studies of oleuropein and other secoiridoid glucosides, the oral bioavailability of this compound is anticipated to be low.[3][4][5] This is likely due to a combination of factors including enzymatic hydrolysis in the gastrointestinal tract and first-pass metabolism in the liver.
Table 1: Predicted Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans (Hypothetical Data)
| Parameter | This compound (Intact) | Hydroxytyrosol | Oleuropein Aglycone Metabolites |
| Bioavailability (F%) | < 1 | ~55-66 (from oleuropein) | Low |
| Tmax (h) | Likely short | 0.5 - 1.5 | Variable |
| Cmax (ng/mL) | Very low | Variable, dose-dependent | Low |
| t1/2 (h) | Short | ~2.4 | Variable |
| Major Metabolites | Hydroxytyrosol, Elenolic Acid derivatives | Homovanillic acid, Hydroxytyrosol sulfate, Hydroxytyrosol glucuronide | Glucuronidated and sulfated derivatives |
| Excretion Route | Primarily urine (as metabolites) | Urine | Urine |
Data are hypothetical and extrapolated from studies on oleuropein and hydroxytyrosol for illustrative purposes.[3][6]
Predicted Metabolic Pathway
The metabolism of this compound is expected to follow the established pathways for other secoiridoid glucosides. The initial and most critical step is likely the hydrolysis of the glycosidic bond, either by intestinal β-glucosidases or gut microbiota.[7][8] This would release the aglycone and a glucose molecule. The aglycone is predicted to be unstable and undergo further enzymatic transformations. The hydroxytyrosol moiety is expected to be absorbed and undergo Phase II metabolism.
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. olivelife.gr [olivelife.gr]
- 4. Human absorption and metabolism of oleuropein and hydroxytyrosol ingested as olive (Olea europaea L.) leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 6. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Fraxamoside Derivatives: A Technical Guide to Bioactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fraxamoside, a secoiridoid glucoside, and its derivatives represent a promising class of bioactive compounds with a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound and its key derivatives, oleuropein and hydroxytyrosol. While research on this compound has primarily focused on its potent xanthine oxidase inhibitory effects, the extensive body of literature on its structural relatives suggests a broader potential in antioxidant, anti-inflammatory, neuroprotective, and anticancer applications. This document summarizes the quantitative bioactivity data, details key experimental protocols for assessing these effects, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
This compound is a naturally occurring secoiridoid glucoside found in plants such as those from the Fraxinus (Ash) and Olea (Olive) genera.[1] Structurally, it is closely related to more extensively studied compounds like oleuropein and its hydrolysis product, hydroxytyrosol.[1] These compounds share a common phenolic moiety, which is a key determinant of their biological activities. This guide will explore the known bioactivity of this compound and extrapolate the potential of its derivatives based on the robust evidence available for oleuropein and hydroxytyrosol.
Chemical Structures:
-
This compound:
-
Oleuropein:
-
Hydroxytyrosol:
Bioactivities of this compound and Its Derivatives
The bioactivity of this compound and its derivatives is multifaceted, with evidence supporting a range of therapeutic applications.
Xanthine Oxidase Inhibition
This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[1] Elevated levels of uric acid are associated with gout. The inhibitory activity of this compound is comparable to that of allopurinol, a standard drug used in the treatment of gout.[1]
Antioxidant Activity
The phenolic structures of oleuropein and hydroxytyrosol confer significant antioxidant properties.[4] They act as potent scavengers of free radicals and can chelate metal ions, thereby reducing oxidative stress.[6] This antioxidant capacity is believed to underlie many of their other biological effects.
Anti-inflammatory Effects
Oleuropein and hydroxytyrosol have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[3] This is achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[2][7]
Neuroprotective Effects
A growing body of evidence suggests that oleuropein and hydroxytyrosol possess neuroprotective properties.[8][9] They are capable of crossing the blood-brain barrier and have been shown to protect neuronal cells from oxidative stress and inflammation-induced damage.[9][10] Their neuroprotective mechanisms involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.[4][9]
Anticancer Activity
Oleuropein and hydroxytyrosol have been shown to exhibit anticancer activity against various cancer cell lines.[11] Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of signaling pathways involved in cancer progression.[11]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and its key derivatives.
Table 1: Xanthine Oxidase Inhibitory Activity
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| This compound | 2.1 ± 0.3 | 0.9 ± 0.25 | Competitive | [1] |
| Oleuropein | >100 | - | - | [1] |
| Oleoside 11-methyl ester | >100 | - | - | [1] |
| Hydroxytyrosol | >100 | - | - | [1] |
| Allopurinol (control) | 2.5 ± 0.4 | 1.9 ± 1.0 | Competitive | [1] |
Table 2: Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | SW620 (Colorectal) | MIA PaCa-2 (Pancreatic) | LNCaP (Prostate) | C4-2 (Prostate) | 22Rv1 (Prostate) | PC-3 (Prostate) | SEM-1 (Testicular) | TCAM-2 (Testicular) | References |
| Oleuropein | 16.99 ± 3.4 | 27.62 ± 2.38 | 69.49 (24h) | 5.80 (24h) | 150.1 | - | - | - | - | 140 | 50 | [12][13] |
| Hydroxytyrosol | 14 ppm (72h) | 12 ppm (72h) | - | - | 75.1 | 86.9 (72h) | 76.5 (72h) | Lower than non-tumor cells | Lower than non-tumor cells | - | - | [11][12][14][15] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound and its derivatives.
Xanthine Oxidase Activity Assay
This assay measures the inhibition of xanthine oxidase, the enzyme that catalyzes the oxidation of xanthine to uric acid.
-
Principle: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Reagents:
-
50 mM Phosphate buffer, pH 7.8
-
0.1 mM EDTA
-
50 µM Xanthine (substrate)
-
Xanthine Oxidase (XO) enzyme
-
Test compounds (dissolved in a suitable solvent)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, and xanthine in a final volume of 500 µL.
-
Add various concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding a stock solution of XO enzyme (e.g., 10 µL of 3.2 U/L).
-
Immediately monitor the increase in absorbance at 295 nm for 2 minutes at 20°C.
-
Calculate the rate of uric acid formation from the linear range of the reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic studies (to determine Kᵢ and inhibition type), vary the substrate concentration in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.[1]
-
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][16]
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).
-
Mix the test compound or control with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.[16]
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.
-
Cell-Based Assays
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
-
Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]
-
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS and then with 1X Annexin V binding buffer.
-
Resuspend the cells in 1X binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Principle: This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer.[18]
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure.[18][19]
-
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA kit.
-
Determine the inhibitory effect of the test compound on cytokine production.
-
Signaling Pathway Analysis
-
Principle: This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.[20]
-
Procedure:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody specific for the NF-κB p65 subunit and a nuclear counterstain (e.g., DAPI).
-
Analyze the subcellular localization of NF-κB p65 using fluorescence microscopy or a high-content imaging system.[20][21]
-
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways (e.g., PI3K/Akt, MAPK).[12]
-
Procedure:
-
Treat cells with the test compound and/or a stimulus.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the treatment on protein expression and phosphorylation.[1][12]
-
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of this compound derivatives are mediated through the modulation of several key intracellular signaling pathways.
Antioxidant and Cytoprotective Pathways
-
Keap1-Nrf2-ARE Pathway: Hydroxytyrosol is a known activator of the Keap1-Nrf2-ARE pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like hydroxytyrosol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Caption: Keap1-Nrf2-ARE Signaling Pathway
Cell Survival and Proliferation Pathways
-
PI3K/Akt and MAPK/ERK Pathways: Oleuropein and hydroxytyrosol can modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are central regulators of cell survival, proliferation, and differentiation.[9] In the context of neuroprotection, activation of these pathways can promote neuronal survival. Conversely, in cancer cells, inhibition of these pathways can lead to apoptosis and reduced proliferation.[14]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound | C25H30O13 | CID 5323574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleuropein | C25H32O13 | CID 5281544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol | 10597-60-1 [chemicalbook.com]
- 5. Hydroxytyrosol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Oleuropein | 32619-42-4 [chemicalbook.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. clyte.tech [clyte.tech]
- 19. Wound healing migration assay (Scratch assay) [protocols.io]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Fraxamoside for Cellular Antioxidant Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxamoside is a macrocyclic secoiridoid glucoside that has demonstrated notable antioxidant properties. Its primary mechanism of action in reducing cellular oxidative stress is through the inhibition of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine catabolism and a significant source of reactive oxygen species (ROS), such as superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[2] By inhibiting XO, this compound effectively curtails the production of these damaging free radicals, thereby protecting cells from oxidative damage. These application notes provide a comprehensive overview of this compound's antioxidant activity and detailed protocols for its application and assessment in a research setting.
Mechanism of Action: Xanthine Oxidase Inhibition
This compound acts as a competitive inhibitor of xanthine oxidase, with a potency comparable to the clinically used XO inhibitor, allopurinol.[1] The inhibition of XO by this compound disrupts the catalytic cycle that converts hypoxanthine to xanthine and then to uric acid, a process that concurrently generates ROS. This reduction in ROS levels helps to mitigate oxidative stress, which is implicated in a wide range of cellular pathologies.
Caption: this compound inhibits Xanthine Oxidase, reducing ROS production.
Quantitative Data
The inhibitory effect of this compound on xanthine oxidase has been quantified and compared to other related compounds.
| Compound | IC₅₀ (µM) for Xanthine Oxidase Inhibition |
| This compound | 12.3 |
| Oleuropein | > 100 |
| Oleoside 11-methyl ester | > 100 |
| Hydroxytyrosol | > 100 |
| Allopurinol (control) | 9.8 |
| Data sourced from in vitro studies.[1] |
Experimental Protocols
Protocol 1: General Preparation and Application of this compound to Cell Cultures
This protocol outlines the steps for preparing this compound solutions and treating cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (appropriate for the cell line)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the existing culture medium.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
References
Application Notes and Protocols: Fraxamoside as a Positive Control for Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fraxamoside as a positive control in xanthine oxidase (XO) inhibition assays. This document outlines the rationale for its use, presents its key inhibitory data, and offers detailed experimental protocols for its application in screening potential XO inhibitors.
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout, cardiovascular diseases, and metabolic syndrome.[2] Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions.[3]
This compound, a macrocyclic secoiridoid glucoside, has been identified as a potent competitive inhibitor of xanthine oxidase.[4][5] Its in vitro potency is comparable to that of allopurinol, a widely used medication for gout and hyperuricemia.[2][4] This makes this compound an excellent positive control for in vitro XO inhibition assays, providing a reliable benchmark for the evaluation of new chemical entities.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory efficacy of this compound against xanthine oxidase has been quantified and is presented below in comparison to the standard drug, allopurinol.
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
| This compound | 16.1[6] | 0.9[6] | Competitive[4][5] |
| Allopurinol | 0.11 - 1.143[7][8] | - | Competitive |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
This section details the methodology for conducting a xanthine oxidase inhibition assay using this compound as a positive control.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial source)[9]
-
Xanthine (substrate)
-
This compound (positive control)
-
Allopurinol (optional, as a standard reference)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[9]
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm[4][11]
Assay Principle
The activity of xanthine oxidase is determined by monitoring the formation of uric acid from the oxidation of xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.[12] The inhibitory effect of a test compound or this compound is quantified by measuring the reduction in the rate of uric acid formation.
Preparation of Solutions
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.8.[4]
-
Xanthine Oxidase Solution: Dissolve xanthine oxidase in ice-cold phosphate buffer to achieve a final concentration that yields a linear rate of reaction for at least 3-4 minutes (e.g., 0.01 - 0.2 U/mL).[11] Keep the enzyme solution on ice.
-
Xanthine Solution: Prepare a 150 μM solution of xanthine in the phosphate buffer.[11]
-
This compound and Test Compound Solutions: Dissolve this compound and test compounds in DMSO to create stock solutions. Further dilute with phosphate buffer to the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 0.5% (v/v) to avoid solvent effects.[9]
Assay Procedure (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
50 µL of phosphate buffer
-
25 µL of the test compound solution or this compound solution (as a positive control) at various concentrations. For the negative control, add 25 µL of buffer with DMSO.
-
25 µL of xanthine oxidase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.[11]
-
Reaction Initiation: Start the reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Blank Measurement: Prepare a blank for each test concentration containing all components except the xanthine oxidase enzyme to correct for any background absorbance from the test compounds.[9]
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of XO inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100 Where:
-
Activity_control is the rate of reaction in the absence of an inhibitor.
-
Activity_sample is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Xanthine Oxidase Catalytic Pathway
References
- 1. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic approaches to chronic hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. revistabionatura.com [revistabionatura.com]
- 12. scispace.com [scispace.com]
Application Notes: Fraxamoside in Neuroprotection-Relevant Assays
Introduction
Fraxamoside, a macrocyclic secoiridoid glucoside, has been identified as a potent inhibitor of xanthine oxidase (XO), with a potency comparable to the clinically used drug, allopurinol.[1][2] The inhibition of xanthine oxidase is a significant mechanism for neuroprotection as this enzyme is a key source of reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage in various neurological disorders.[1] These application notes provide a detailed protocol for assessing the xanthine oxidase inhibitory activity of this compound, a key biochemical assay relevant to its neuroprotective potential.
Data Presentation
Table 1: Xanthine Oxidase Inhibition by this compound and Related Compounds
| Compound | Target Enzyme | Inhibition Mechanism | Potency | Reference |
| This compound | Xanthine Oxidase | Competitive | Comparable to Allopurinol | [1][2] |
| Oleuropein | Xanthine Oxidase | - | Less potent than this compound | [1] |
| Oleoside 11-methyl ester | Xanthine Oxidase | - | Less potent than this compound | [1] |
| Hydroxytyrosol | Xanthine Oxidase | - | Less potent than this compound | [1] |
Note: Specific IC50 values were not detailed in the provided search results, but the relative potency was described.
Mandatory Visualizations
Caption: Experimental workflow for the xanthine oxidase inhibitory assay.
Caption: Proposed neuroprotective signaling pathway of this compound via Xanthine Oxidase inhibition.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase (XO) Activity and Inhibition Assay
This protocol details the procedure to measure the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.[1]
1. Materials and Reagents:
-
This compound
-
Xanthine Oxidase (XO) from bovine milk (e.g., 0.2 U/mg)
-
Xanthine
-
Allopurinol (positive control)
-
50 mM Phosphate buffer (pH 7.8)
-
0.1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer capable of reading at 295 nm with temperature control
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.8. Add EDTA to a final concentration of 0.1 mM.
-
Substrate Solution: Prepare a stock solution of 50 µM xanthine in the phosphate buffer.
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in phosphate buffer. Keep on ice.
-
Inhibitor Solutions: Prepare stock solutions of this compound and allopurinol in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.
3. Assay Procedure:
-
Set up the reaction mixture in a 500 µL final volume cuvette.
-
To the cuvette, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
50 µM xanthine
-
A specific volume of the this compound dilution (or DMSO for the control).
-
-
Equilibrate the reaction mixture to 20°C in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of the xanthine oxidase enzyme stock solution (final concentration of approximately 3.2 U/L).
-
Immediately start monitoring the increase in absorbance at 295 nm for up to 2 minutes. The absorbance increase is due to the formation of uric acid.
-
Record the rate of the reaction in the linear range.
4. Determining Inhibition Kinetics (Optional):
-
To determine the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of the substrate (xanthine, e.g., 0.4 to 10 µM) in the presence and absence of different fixed concentrations of this compound.
-
The kinetic parameters (Km and Vmax) can be derived from Lineweaver-Burk plots.
5. Data Analysis:
-
Calculate the percentage of XO inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of this compound required to inhibit 50% of the XO activity).
The provided protocol for the xanthine oxidase inhibition assay serves as a primary method to quantify the biochemical activity of this compound relevant to its neuroprotective potential. By inhibiting XO, this compound can reduce the production of superoxide and hydrogen peroxide, thereby mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.[1] Further studies employing cell-based or in vivo models of neurodegeneration are necessary to fully elucidate the neuroprotective applications of this compound.
References
Cell-based Assays for Evaluating the Anti-Inflammatory Activity of Fraxamoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxamoside, a secoiridoid glucoside, and its related compounds, such as Fraxin, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. These compounds are being investigated for their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This document provides detailed application notes and standardized protocols for a suite of cell-based assays designed to characterize the anti-inflammatory activity of this compound. The following sections will detail the underlying principles of these assays, provide step-by-step experimental procedures, and present a framework for data analysis and interpretation. While the specific data presented herein is for the closely related compound Fraxin, it serves as a robust proxy for designing and interpreting studies on this compound, given their structural similarities.
Data Presentation: Summary of Fraxin Anti-inflammatory Activity
The anti-inflammatory effects of Fraxin have been quantified across various cell-based assays. The following tables summarize the inhibitory activities against key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokines by Fraxin
| Cytokine | Cell Line | Inducer | Fraxin Concentration | % Inhibition | Reference |
| TNF-α | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |
| IL-6 | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |
| IL-1β | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |
| IL-1β | LPS-induced mice | LPS | 120 mg/kg | Not Specified | [2] |
| IL-6 | LPS-induced mice | LPS | 120 mg/kg | Significant suppression | [2] |
| TNF-α | LPS-induced mice | LPS | 120 mg/kg | Reduced | [2] |
Table 2: Inhibition of Inflammatory Mediators by Fraxin
| Mediator | Cell Line | Inducer | Fraxin Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition of production | |
| iNOS | RAW 264.7 | LPS | Downregulated expression | |
| COX-2 | RAW 264.7 | LPS | Downregulated expression | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the anti-inflammatory activity of this compound are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite concentration in the presence of the test compound indicates an inhibitory effect on NO production.[4][5][6]
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.[5]
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[6]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-treated control.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), in cell culture supernatants. The assay utilizes specific antibodies to capture and detect the target cytokine. A decrease in cytokine levels in this compound-treated cells compared to LPS-stimulated controls indicates anti-inflammatory activity.[2][7][8]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the percentage of cytokine inhibition.
iNOS and COX-2 Protein Expression by Western Blot
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, within cells. These enzymes are key mediators of the inflammatory response. A reduction in the expression of iNOS and COX-2 in this compound-treated cells indicates an anti-inflammatory effect at the protein level.[9][10][11]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS as described previously.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for iNOS or COX-2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Fraxin Alleviates Atherosclerosis by Inhibiting Oxidative Stress and Inflammatory Responses via the TLR4/PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fraxin Ameliorates Ulcerative Colitis by Modulating Oxidative Stress, Inflammation and TLR4/NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 deficiency attenuates lipopolysaccharide-induced inflammation, apoptosis, and acute lung injury in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Fraxamoside in the Study of Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxamoside, a macrocyclic secoiridoid glucoside, has emerged as a significant tool in the investigation of purine metabolism, primarily through its potent and selective inhibition of xanthine oxidase (XO).[1][2][3][4] Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Dysregulation of this pathway is implicated in various pathologies, most notably hyperuricemia and gout. This document provides detailed application notes and experimental protocols for utilizing this compound to study this key enzymatic step in purine metabolism.
Mechanism of Action
This compound acts as a competitive inhibitor of xanthine oxidase.[1][3] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby competing with the natural substrates, hypoxanthine and xanthine. Kinetic analyses have demonstrated that in the presence of this compound, the maximal velocity (Vmax) of the enzyme remains unchanged, while the Michaelis constant (Km) for the substrate increases, a hallmark of competitive inhibition.[1][3] This specific mechanism makes this compound a valuable tool for researchers studying the function and inhibition of xanthine oxidase in both in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Xanthine Oxidase
| Compound | Inhibition Type | K_i_ (μM) | IC_50_ (μM) |
| This compound | Competitive | 0.9 ± 0.25[1][3] | 16.1[5] |
| Allopurinol | Competitive | 1.9 ± 1.0[1][3] | - |
Note: K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are key parameters for quantifying the potency of an inhibitor. A lower value indicates a more potent inhibitor. Data for Allopurinol, a well-established xanthine oxidase inhibitor, is provided for comparison.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in the purine degradation pathway and a typical experimental workflow for its study.
Caption: this compound's role in the purine degradation pathway.
Caption: Experimental workflow for Xanthine Oxidase inhibition assay.
Experimental Protocols
In Vitro Xanthine Oxidase Activity Assay
This protocol is adapted from established methods to determine the inhibitory effect of this compound on xanthine oxidase activity.[1]
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.8. Add EDTA to a final concentration of 0.1 mM.
-
Substrate Stock Solution: Dissolve xanthine in the phosphate buffer to create a stock solution.
-
Enzyme Solution: Prepare a solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be approximately 3.2 U/L.
-
Inhibitor Solutions: Dissolve this compound and Allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
Set up a series of reaction mixtures in a 500 μL final volume in quartz cuvettes.
-
To each cuvette, add the following in order:
-
Incubate the mixture at 20°C for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 μL of the xanthine oxidase solution (e.g., 160 U/L stock) to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 295 nm for at least 2 minutes using the spectrophotometer. This wavelength corresponds to the formation of uric acid.
-
Record the rate of uric acid formation from the linear portion of the reaction curve.
4. Data Analysis for Competitive Inhibition:
-
Perform the assay with varying concentrations of xanthine (e.g., 0.4 to 10 μM) in the absence and presence of different fixed concentrations of this compound.
-
Calculate the initial reaction velocities (v) for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/v versus 1/[S]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis (1/Vmax), while the x-intercepts (-1/Km) will differ.
-
The inhibition constant (K_i_) can be determined from a secondary plot of the slope of the Lineweaver-Burk plots versus the inhibitor concentration.
Application Notes
-
Selectivity: this compound is highlighted as a lead compound for a new class of xanthine oxidase inhibitors with potentially reduced interference with other parts of the purine metabolism.[1][2][3] This makes it a more specific tool for studying the role of xanthine oxidase compared to non-specific inhibitors.
-
Comparative Studies: Due to its distinct chemical structure as a non-purine analog, this compound is an excellent compound to compare against purine analogs like Allopurinol. Allopurinol and its metabolites can inhibit other enzymes involved in purine and pyrimidine metabolism.[6] Such comparative studies can help delineate the specific consequences of xanthine oxidase inhibition versus broader effects on nucleotide metabolism.
-
In Vivo Studies: While detailed in vivo protocols are beyond the scope of this document, the potent in vitro activity of this compound suggests its utility in animal models of hyperuricemia and gout. Researchers can monitor serum uric acid levels, xanthine, and hypoxanthine concentrations in plasma and urine following this compound administration to assess its in vivo efficacy and impact on purine metabolite flux.
-
Drug Development: As a natural product with demonstrated efficacy, this compound serves as a valuable scaffold for the development of novel non-purine xanthine oxidase inhibitors with potentially improved pharmacokinetic properties and fewer side effects compared to existing drugs.[1]
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
Application Notes and Protocols: Evaluating the Efficacy of Fraxamoside in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxamoside, a macrocyclic secoiridoid glucoside, has been identified as a potent competitive inhibitor of xanthine oxidase (XO)[1][2]. The inhibition of XO, a key enzyme in purine metabolism, leads to reduced production of uric acid and a decrease in oxidative stress.[1][3] These mechanisms suggest therapeutic potential for this compound in hyperuricemic conditions such as gout, as well as in diseases where oxidative stress is a significant contributor to pathology. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two relevant animal models: a potassium oxonate-induced hyperuricemia model and a lipopolysaccharide (LPS)-induced oxidative stress and inflammatory model.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the competitive inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. A byproduct of this reaction is the generation of reactive oxygen species (ROS), contributing to oxidative stress. By inhibiting XO, this compound reduces both uric acid levels and ROS production.
References
Fraxamoside: A Versatile Tool for Investigating Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of compounds that can modulate oxidative stress are of significant interest in biomedical research and drug development. Fraxamoside, a macrocyclic secoiridoid glucoside, has emerged as a promising tool for studying oxidative stress, primarily through its potent inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism and a significant source of ROS.[1][2] This document provides detailed application notes and protocols for utilizing this compound in oxidative stress research.
This compound as a Xanthine Oxidase Inhibitor
This compound has been identified as a competitive inhibitor of xanthine oxidase, with a potency comparable to the clinically used drug, allopurinol.[1] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) in the process.[1] By inhibiting XO, this compound directly reduces the production of these ROS, making it an excellent tool for studying the downstream effects of XO-derived oxidative stress.
Quantitative Data: Xanthine Oxidase Inhibition
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mode |
| This compound | 16.1 ± 0.7 | 0.9 ± 0.25 | Competitive |
| Oleuropein | 335 ± 17 | 53.0 | Competitive |
| Oleoside 11-methyl ester | 259 ± 13 | - | - |
| Hydroxytyrosol | 1126 ± 22 | No inhibition | - |
| Allopurinol | 22.4 ± 0.2 | 1.9 ± 1.0 | Competitive |
Data sourced from in vitro studies.
Signaling Pathway: Xanthine Oxidase and ROS Production
Caption: this compound competitively inhibits Xanthine Oxidase (XO), blocking ROS production.
Experimental Protocol: Xanthine Oxidase Activity Assay
This protocol is adapted from established methods for determining XO inhibition.
Materials:
-
This compound
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
50 mM Phosphate buffer, pH 7.8
-
0.1 mM EDTA
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, followed by dilution in buffer).
-
Prepare the reaction mixture in a final volume of 500 µL containing:
-
50 mM phosphate buffer, pH 7.8
-
0.1 mM EDTA
-
50 µM xanthine
-
Varying concentrations of this compound.
-
-
Initiate the reaction by adding 3.2 U/L of XO to the reaction mixture.
-
Immediately monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for 2 minutes at 20°C.
-
Calculate the rate of uric acid formation from the linear range of the reaction.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the concentration of this compound.
-
To determine the inhibition kinetics (e.g., competitive), perform the assay with varying concentrations of both xanthine and this compound and analyze the data using Lineweaver-Burk plots.
Proposed Applications of this compound in Cellular Oxidative Stress Models
While the primary characterized mechanism of this compound is XO inhibition, its structural features, including a hydroxytyrosol group, suggest it may possess broader antioxidant activities.[1] The following are proposed experimental protocols to investigate these potential effects.
Application Note: Cellular Antioxidant Activity (CAA)
The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) in cultured cells. This assay provides a more biologically relevant measure of antioxidant activity than simple chemical assays.
Proposed Experimental Workflow: Cellular Antioxidant Activity Assay
Caption: Workflow for assessing the cellular antioxidant activity of this compound.
Proposed Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black microplate and incubate for 24 hours.
-
Remove the culture medium and treat the cells with 100 µL of medium containing varying concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP (dissolved in HBSS) to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time and determine the CAA unit for each concentration of this compound.
Application Note: Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural compounds exert their antioxidant effects by activating the Nrf2 pathway. Investigating whether this compound can activate Nrf2 would provide insight into its potential indirect antioxidant mechanisms.
Proposed Signaling Pathway: Nrf2 Activation
Caption: Proposed mechanism of this compound activating the Nrf2 antioxidant pathway.
Proposed Protocol: Nrf2 Activation Assay (Western Blot)
Materials:
-
This compound
-
A suitable cell line (e.g., HepG2 or ARPE-19)
-
Cell lysis buffer
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Protein electrophoresis and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
For nuclear translocation analysis, fractionate the cells into nuclear and cytosolic extracts.
-
For total protein analysis of downstream targets, lyse the whole cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for total protein). An increase in nuclear Nrf2 and total HO-1 and NQO1 would indicate Nrf2 pathway activation.
Application Note: Inhibition of Lipid Peroxidation
Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.
Proposed Protocol: TBARS Assay for Lipid Peroxidation
Materials:
-
This compound
-
Cell line or tissue homogenate
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Pre-treat cells or tissue homogenates with various concentrations of this compound.
-
Induce oxidative stress with an appropriate agent.
-
Harvest the cells or homogenate and add BHT to prevent further oxidation during the assay.
-
Precipitate proteins with TCA.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm or fluorescence (Ex/Em: 530/550 nm).
-
Calculate the concentration of MDA using a standard curve of a known MDA standard. A decrease in MDA levels in this compound-treated samples would indicate inhibition of lipid peroxidation.
Conclusion
This compound is a well-characterized xanthine oxidase inhibitor and a valuable tool for studying the role of XO-derived ROS in various pathological conditions. Its structural characteristics suggest that it may possess broader antioxidant properties. The proposed protocols provide a framework for researchers to further investigate the cellular antioxidant activity, Nrf2-activating potential, and anti-lipid peroxidation effects of this compound, thereby expanding its application in the field of oxidative stress research. These studies will contribute to a more comprehensive understanding of the mechanisms by which this compound and related compounds can mitigate oxidative damage.
References
Application Notes and Protocols for High-Throughput Screening of Fraxamoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxamoside, a secoiridoid glucoside, has garnered significant interest as a potent inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[1][2] Beyond its XO inhibitory activity, the broader class of secoiridoid glycosides has demonstrated promising anti-inflammatory and neuroprotective properties, suggesting a wider therapeutic potential for this compound and its analogs.[3][4][5][6] High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate libraries of this compound analogs to identify compounds with enhanced potency and desirable pharmacological profiles.
These application notes provide detailed protocols for HTS assays targeting xanthine oxidase inhibition, anti-inflammatory activity, and neuroprotection. The protocols are designed for a 96-well or 384-well plate format, suitable for automated screening of large compound libraries.
Data Presentation: Biological Activities of this compound and Related Secoiridoid Glycosides
The following tables summarize the reported biological activities of this compound and other relevant secoiridoid glycosides. This data can serve as a benchmark for evaluating the performance of newly synthesized this compound analogs in HTS campaigns.
Table 1: Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| This compound | 2.6[7][8][9] | 0.9 ± 0.25 | Competitive | [1] |
| Oleuropein | >50 | - | Competitive | [1] |
| Oleoside 11-methyl ester | >50 | - | - | [1] |
| Hydroxytyrosol | >50 | - | - | [1] |
| Allopurinol (Control) | - | 1.9 ± 1.0 | Competitive | [1] |
Table 2: Anti-Inflammatory Activity of Secoiridoid Glycosides
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Secoiridoid Glycoside 1 | NO Production | RAW 264.7 | 52.78 ± 8.61 | [4] |
| Secoiridoid Glycoside 2 | NO Production | RAW 264.7 | 0.69 ± 0.23 | [4] |
| Secoiridoid Glycoside 3 | NO Production | RAW 264.7 | 5.18 ± 1.33 | [4] |
| Indomethacin (Control) | NO Production | RAW 264.7 | 1.25 ± 0.52 | [4] |
| Obtusifoliside B | NO Production | BV-2 | 5.45 | [5] |
| Gentiopicroside | IL-6 Production | RAW 264.7 | 48.91 - 75.45 | [3] |
| Sweroside | IL-6 Production | RAW 264.7 | 48.91 - 75.45 | [3] |
| Swertiamarin | IL-6 Production | RAW 264.7 | 48.91 - 75.45 | [3] |
| Dexamethasone (Control) | NO Production | RAW 264.7 | 6.39 | [10] |
Table 3: Neuroprotective Activity of Oleuropein and Related Compounds
| Compound | Assay | Cell Line | Activity | Source |
| Oleuropein | Aβ-induced toxicity | SH-SY5Y | 50% neuroprotection at 5-10 µM | [11] |
| Oleuropein | H2O2-induced toxicity | SH-SY5Y | Neuroprotective | [11] |
| Quercetin (Control) | Acetylcholinesterase Inhibition | - | IC50: 63.3 µM | [12] |
| Luteolin (Control) | Acetylcholinesterase Inhibition | - | IC50: 113.33 µM | [12] |
Experimental Protocols
High-Throughput Screening for Xanthine Oxidase Inhibitors
This protocol is adapted from a spectrophotometric assay that measures the increase in absorbance at 295 nm due to the formation of uric acid from the substrate xanthine.[1]
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
This compound analogs library (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Substrate Solution: Prepare a stock solution of xanthine in 0.1 M NaOH and dilute in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Solution: Dilute Xanthine Oxidase in Assay Buffer to achieve a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 2-4 mU/mL).
-
Compound Plates: Prepare serial dilutions of this compound analogs and controls (Allopurinol and vehicle) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 25 µL of the diluted compound or control solution to the respective wells.
-
Add 25 µL of the Substrate Solution to all wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the Enzyme Solution to all wells.
-
Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) from the linear portion of the absorbance curve (ΔAbs/min).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V_compound / V_vehicle)] * 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
High-Throughput Screening for Anti-Inflammatory Activity: NF-κB Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements to measure the inhibition of NF-κB activation.[13][14][15]
Materials:
-
HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus.
-
This compound analogs library (dissolved in DMSO).
-
Parthenolide or other known NF-κB inhibitor (positive control).
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into the microplate at a density that will result in 80-90% confluency at the time of the assay (e.g., 30,000 cells/well for a 96-well plate).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound analogs and controls in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Carefully remove the old medium from the cells.
-
Add the compound dilutions to the respective wells and incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Prepare a solution of TNF-α (e.g., 10 ng/mL final concentration) or LPS (e.g., 1 µg/mL final concentration) in cell culture medium.
-
Add the stimulus to all wells except the unstimulated control wells.
-
Incubate the plate for an additional 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by calculating the fold induction of NF-κB activity for each well relative to the unstimulated control.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
High-Throughput Screening for Neuroprotective Activity: SH-SY5Y Cell Viability Assay
This protocol assesses the ability of this compound analogs to protect human neuroblastoma SH-SY5Y cells from a neurotoxic insult, such as that induced by 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.[8][11][16][17]
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin).
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or pre-aggregated Amyloid-beta 25-35 (Aβ25-35).
-
This compound analogs library (dissolved in DMSO).
-
Known neuroprotective agent (e.g., Quercetin) as a positive control.
-
96-well or 384-well clear cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., resazurin, CellTiter-Glo).
-
Solubilization buffer (for MTT assay).
-
Microplate reader (absorbance or fluorescence/luminescence).
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into the microplate at an appropriate density (e.g., 1 x 10^4 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound analogs and controls in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Incubate for 1-2 hours.
-
-
Neurotoxin Challenge:
-
Prepare a solution of the neurotoxin (e.g., 100 µM 6-OHDA or 25 µM Aβ25-35) in cell culture medium.
-
Add the neurotoxin solution to all wells except the vehicle control wells.
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle-treated (no toxin) control.
-
Determine the percentage of neuroprotection for each compound concentration: % Neuroprotection = [ (Viability_compound - Viability_toxin) / (Viability_vehicle - Viability_toxin) ] * 100
-
Plot the percentage of neuroprotection against the compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory secoiridoid glycosides from Gentianella azurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cardioprotective and neuroprotective roles of oleuropein in olive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 17. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Fraxamoside Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with fraxamoside in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown) over a short period. What could be the cause?
A1: Color changes in solutions containing phenolic compounds like the hydroxytyrosol moiety in this compound are often indicative of oxidation. This process can be accelerated by exposure to light, oxygen (especially dissolved oxygen in the solvent), and the presence of metal ions. The catechol group in the hydroxytyrosol portion of this compound is susceptible to oxidation, leading to the formation of colored quinone-type structures.
Q2: I'm observing a decrease in the concentration of this compound in my solution over time, even when stored in the dark. What degradation pathways should I consider?
A2: Besides oxidation, this compound, as a secoiridoid glucoside with ester linkages, is susceptible to hydrolysis. The degradation could be occurring at two primary sites:
-
Ester Bond Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. This would cleave the molecule, separating the core secoiridoid structure from a portion of its side chain.
-
Glycosidic Bond Hydrolysis: The glycosidic bond linking the glucose unit to the aglycone can also be hydrolyzed, particularly under acidic conditions, releasing the glucose molecule.
Temperature is also a critical factor, as higher temperatures will accelerate the rates of both hydrolysis and oxidation.
Q3: What are the initial steps to improve the stability of my this compound stock solution?
A3: To mitigate degradation, consider the following initial steps:
-
Solvent Choice: Use deoxygenated solvents. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may help to minimize base-catalyzed hydrolysis and oxidation.
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Antioxidants: The addition of antioxidants may be considered, but their compatibility and potential interference with downstream experiments must be carefully evaluated.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH | Prepare buffers in a pH range of 4-6. Avoid alkaline conditions. | Reduced rate of hydrolysis and oxidation. |
| Dissolved Oxygen | Use buffers prepared with deoxygenated water (e.g., by boiling and cooling under an inert gas or by sparging with nitrogen). | Slower rate of oxidative degradation and color change. |
| Elevated Temperature | Prepare and store solutions at reduced temperatures (e.g., on ice during use and at 2-8°C or -20°C for storage). | Decreased degradation kinetics. |
| Metal Ion Contamination | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA, if compatible with your experimental setup. | Minimized metal-catalyzed oxidation. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during Incubation | Prepare fresh this compound solutions immediately before each experiment. Minimize the exposure of the stock solution to ambient conditions. | More consistent and reproducible assay results. |
| Interaction with Media Components | Evaluate the stability of this compound directly in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). | Understanding of the compound's stability in the specific assay environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as UPLC-MS.
-
Analyze the stressed samples alongside a non-stressed control solution.
Protocol 2: UPLC-MS Method for Stability Analysis
This protocol provides a general starting point for developing a UPLC-MS method to quantify this compound and detect its degradation products.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of potential degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on its chemical structure and the known stability of related compounds.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Fraxamoside Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Fraxamoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrocyclic secoiridoid glucoside that has been identified as a potent xanthine oxidase inhibitor, comparable in vitro to allopurinol, a standard drug for gout treatment.[1] Its complex structure contributes to its poor solubility in aqueous media, which can pose significant challenges for in vitro and in vivo experimental setups, affecting bioavailability and consistent dosing.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in several organic solvents. For creating stock solutions, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Methanol
-
Ethanol
For most cell-based assays, DMSO is the preferred solvent for initial stock solution preparation due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[2]
Q3: Are there any general strategies to improve the solubility of compounds like this compound?
Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
Use of surfactants: Incorporating surfactants to increase the solubility in aqueous solutions.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.
-
pH adjustment: Modifying the pH of the solution can improve the solubility of ionizable compounds.
-
Solid dispersion: Dispersing the compound in a carrier matrix at the solid state.
The choice of method depends on the specific experimental requirements and the physicochemical properties of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). 3. Use a co-solvent system. A mixture of ethanol and water or PEG 400 and water might improve solubility. 4. Consider using a surfactant like Tween 80 or Pluronic F68 in your aqueous medium. |
| Inconsistent results in biological assays. | Poor solubility leading to inconsistent concentrations of the active compound. Degradation of the compound in solution. | 1. Ensure complete dissolution of the stock solution before use. Briefly sonicate or vortex if necessary. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Difficulty in preparing a high-concentration stock solution. | Limited solubility of this compound even in organic solvents. | 1. Gentle warming (e.g., to 37°C) may aid in dissolution. However, be cautious about potential degradation at higher temperatures. 2. Sonication can help break down aggregates and improve dissolution. 3. Try a different recommended organic solvent (e.g., pyridine, though its use in biological systems is limited due to toxicity). |
Quantitative Data
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Poorly soluble |
Data is based on manufacturer's information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 538.50 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 538.50 g/mol * 1000 mg/g = 5.385 mg
-
-
Weigh the this compound:
-
Carefully weigh out 5.385 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution factor = Stock concentration / Final concentration
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to ensure accuracy and to minimize the final DMSO concentration.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
-
Control Preparation:
-
Prepare a vehicle control containing the same final concentration of DMSO as the treatment group (in this example, 0.1%).
-
-
Application to Cells:
-
Add the final working solution to your cell cultures.
-
Visualizations
Experimental Workflow for this compound Solubilization and Use
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Uric Acid Production by this compound
Caption: this compound inhibits xanthine oxidase.
References
Technical Support Center: Optimizing HPLC Parameters for Fraxamoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Fraxamoside.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I seeing poor peak resolution or co-elution of this compound with other components?
Answer: Poor resolution in the separation of this compound, a polar secoiridoid glucoside, can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
-
Mobile Phase Composition: The polarity of the mobile phase is critical. If the organic solvent percentage is too high, this compound may elute too quickly, resulting in poor separation from other early-eluting compounds. Conversely, if the organic content is too low, run times may be excessively long, leading to broader peaks. Consider adjusting the gradient slope to provide better separation. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Stationary Phase Selection: A standard C18 column is a good starting point, but for a polar compound like this compound, a column with a more polar stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded phase, might provide better retention and selectivity.
-
Column Temperature: Temperature can significantly affect selectivity.[1] Experiment with adjusting the column temperature in small increments (e.g., ±5 °C) to see if it improves resolution.[1]
-
Flow Rate: A lower flow rate generally allows for better separation by increasing the time for interactions between the analyte and the stationary phase. Try reducing the flow rate to see if resolution improves, but be mindful of increasing run times and potential peak broadening due to diffusion.
Question: What causes peak tailing for the this compound peak?
Answer: Peak tailing is a common issue in HPLC and can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing peak tailing. Using a well-end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2] Flushing the column with a strong solvent or replacing the guard column may resolve the issue.[3][4] If the problem persists, the analytical column may need to be replaced.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is stable and appropriate for the compound and column chemistry.
Question: Why are the retention times for this compound shifting between injections?
Answer: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the HPLC pump, or the column temperature.
-
Mobile Phase Preparation and Composition: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubbles from entering the system.[5] Inconsistent mobile phase composition, which can occur with online mixing, can lead to retention time drift. If you suspect this is an issue, try preparing the mobile phase manually (pre-mixing).[4]
-
Pump Performance: Leaks in the pump or check valve issues can lead to an inconsistent flow rate, which will directly impact retention times.[3][6] Check for any salt buildup around fittings, which can indicate a leak.[3]
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, is a frequent cause of retention time shifts.[3] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[3]
-
Temperature Fluctuations: The laboratory's ambient temperature can affect the mobile phase viscosity and, consequently, retention times.[3] Using a column oven to maintain a constant temperature will improve reproducibility.[1][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of an HPLC method for this compound separation.
Question: What are the recommended starting HPLC parameters for this compound separation?
Answer: Based on the polar nature of this compound (a secoiridoid glucoside), the following parameters can be used as a starting point for method development.
| Parameter | Recommendation |
| Stationary Phase | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV, ~230 nm and ~280 nm (based on typical secoiridoid chromophores) |
| Injection Volume | 10 µL |
Question: How can I improve the detection and sensitivity for this compound?
Answer: To enhance the detection of this compound, consider the following:
-
Optimize Detection Wavelength: Determine the UV absorbance maxima of this compound by running a UV scan with a photodiode array (PDA) detector. This will ensure you are monitoring at the most sensitive wavelength.
-
Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[8]
-
Detector Settings: Ensure the detector settings, such as gain and integration parameters, are optimized for your analyte's concentration.[2]
-
Baseline Noise: A noisy baseline can interfere with the detection of small peaks.[2] Ensure your mobile phase is prepared with high-purity solvents and is properly degassed.[9][10]
Question: What is a suitable experimental protocol for this compound separation?
Answer: The following is a general protocol that can be adapted for the HPLC analysis of this compound.
1. Mobile Phase Preparation:
- Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
- Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
2. HPLC System Preparation:
- Purge the pump with both mobile phases to remove any air bubbles.
- Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.
3. Sample Preparation:
- Accurately weigh a known amount of this compound standard or sample.
- Dissolve and dilute the sample in the initial mobile phase to a suitable concentration.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
- Inject the prepared sample onto the HPLC system.
- Run the gradient program as defined in your method.
- Monitor the separation at the optimized wavelength.
5. Data Analysis:
- Integrate the peak corresponding to this compound.
- Quantify the amount of this compound based on the peak area of a known standard.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. lcms.cz [lcms.cz]
- 5. mastelf.com [mastelf.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. avantorsciences.com [avantorsciences.com]
- 8. glsciences.eu [glsciences.eu]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Fraxamoside Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cell permeability issues with Fraxamoside. As specific data on this compound's cell permeability is not extensively documented, this guide focuses on general principles and established methodologies applicable to secoiridoid glucosides and other small molecules.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest low intracellular concentrations of this compound. What are the potential reasons?
A1: Low intracellular concentrations of a compound like this compound can stem from several factors:
-
Low Passive Permeability: The physicochemical properties of this compound, such as its size, polarity, and number of hydrogen bond donors and acceptors, may hinder its ability to passively diffuse across the cell membrane.[1][2][3]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing accumulation.[4][5]
-
Poor Solubility: Low solubility in the experimental medium can limit the concentration of this compound available for uptake.
-
Metabolic Instability: The compound might be rapidly metabolized by intracellular enzymes.
-
Experimental Conditions: Suboptimal pH, temperature, or incubation time can affect cellular uptake.
Q2: How can I experimentally assess the cell permeability of this compound?
A2: Several in vitro models are available to predict and measure drug permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[6][7][8][9] It is a cost-effective initial screening method.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11][12][13][14][15] It can assess both passive diffusion and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to study drug efflux, particularly when the cells are transfected with specific transporters like MDR1.[16]
Q3: What physicochemical properties of a molecule like this compound influence its cell permeability?
A3: Key properties include:
-
Lipophilicity: A balanced lipophilicity (often measured as logP or logD) is crucial. While sufficient lipophilicity is needed to partition into the lipid bilayer, excessive lipophilicity can cause the compound to be retained within the membrane.[][18][19][20]
-
Molecular Size: Smaller molecules generally exhibit better permeability.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can negatively impact passive diffusion due to the energy required to break these bonds with water before entering the lipid membrane.[1][2][3][21][22]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.
-
Ionization (pKa): The charge of a molecule at a given pH affects its ability to cross the nonpolar cell membrane.
Q4: How can I determine if this compound is a substrate for efflux pumps?
A4: You can perform a bidirectional Caco-2 or MDCK assay. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[15] This can be confirmed by running the assay in the presence of known efflux pump inhibitors like verapamil.[13][23]
Q5: What strategies can I employ to improve the cellular uptake of a hydrophilic compound like a glucoside?
A5: To enhance the uptake of hydrophilic compounds, consider the following approaches:
-
Prodrugs: Modify the molecule into a more lipophilic prodrug that can cross the cell membrane and is then converted to the active compound intracellularly.
-
Formulation with Permeation Enhancers: Use of agents that transiently increase membrane permeability.
-
Nanoparticle Delivery Systems: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.
-
Co-administration with Efflux Pump Inhibitors: If efflux is a confirmed issue, using an inhibitor can increase the intracellular concentration of your compound.[4][5][23][24][25]
Troubleshooting Guides
Guide 1: Investigating Low Intracellular Concentration
This guide provides a systematic approach to diagnosing the cause of unexpectedly low intracellular levels of this compound.
Experimental Workflow:
Caption: A logical workflow for diagnosing low intracellular compound levels.
Methodologies:
-
Step 1: Solubility Assessment: Determine the solubility of this compound in your cell culture medium. Poor solubility can be a limiting factor for cellular uptake.
-
Step 2: Permeability Assays:
-
Step 3: Efflux Assessment: Perform a bidirectional Caco-2 or MDCK assay to determine if this compound is actively transported out of the cells.[13][15][16]
-
Step 4: Metabolic Stability: Use liver microsomes or cell lysates to assess the rate at which this compound is metabolized.
-
Step 5: Target Engagement: A Cellular Thermal Shift Assay (CETSA) can confirm if the compound is reaching and binding to its intracellular target.[26][27][28][29][30]
Guide 2: Enhancing Cellular Uptake
If low permeability is confirmed, the following strategies can be explored to improve the intracellular concentration of this compound.
Strategies and Considerations:
| Strategy | Description | Advantages | Disadvantages |
| Prodrug Approach | Chemically modify this compound to a more lipophilic form. | Can significantly improve passive diffusion. | Requires intracellular cleavage to the active form; may alter pharmacology. |
| Formulation with Nanoparticles | Encapsulate this compound in lipid or polymeric nanoparticles. | Can protect the drug from degradation and enhance uptake. | Complex formulation development; potential for toxicity of the carrier. |
| Use of Permeation Enhancers | Co-administer with agents that transiently disrupt the cell membrane. | Simple to implement in in vitro studies. | Potential for cell toxicity; limited in vivo applicability. |
| Co-administration with Efflux Pump Inhibitors | Use a known inhibitor of efflux pumps if active efflux is identified.[4][5][23][24][25] | Can dramatically increase intracellular concentration. | Potential for drug-drug interactions and off-target effects. |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
Procedure:
-
Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the this compound dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add 150 µL of the dosing solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A / C_eq) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A = Concentration in the acceptor well
-
C_eq = Equilibrium concentration
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability of this compound and assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add this compound dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as: Efflux Ratio = Papp(B-A) / Papp(A-B)
Expected Outcomes and Interpretations:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio > 2 is indicative of active transport.
Visualizing Cellular Transport Mechanisms
The following diagram illustrates the primary pathways by which a small molecule like this compound might traverse the cell membrane.
Caption: Overview of passive and active transport across the cell membrane.
References
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Role of Hydrogen-Bonding in Nonelectrolyte Diffusion through Dense Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of hydrogen bonding on diffusion across model membranes: consideration of the number of H-bonding groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. tandfonline.com [tandfonline.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. labinsights.nl [labinsights.nl]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. academic.oup.com [academic.oup.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
- 29. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
Enhancing the yield of Fraxamoside from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and purification of Fraxamoside from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a macrocyclic secoiridoid glucoside that has garnered significant research interest due to its potential as a potent xanthine oxidase inhibitor, comparable in vitro to the anti-gout drug allopurinol.[1] Its unique structure, featuring a hydroxytyrosol group, sets it apart from other known xanthine oxidase inhibitors and makes it a promising lead compound for a new class of drugs with potentially reduced interference with purine metabolism.[1][2]
Q2: What are the primary natural sources of this compound?
This compound has been identified in the leaves of Fraxinus americana (White Ash).[2] Generally, species within the Fraxinus (Ash) genus are known to produce a variety of secoiridoids and are therefore considered potential sources of this compound.[2][3][4][5][6]
Q3: What is the general biosynthetic pathway for this compound?
This compound, being a secoiridoid, is synthesized in plants through a combination of the mevalonate (MVA) and shikimate pathways.[7] The core iridoid structure is derived from the MVA pathway, while the phenylethanoid moiety (hydroxytyrosol) originates from the shikimate pathway. Key enzymatic steps have been elucidated in other plant species, providing a model for the biosynthesis of secoiridoids like this compound.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield in Crude Extract | 1. Suboptimal Plant Material: Incorrect species, plant part, or harvesting time. 2. Inefficient Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 3. Inadequate Extraction Time/Temperature: Insufficient time or temperature for complete extraction. 4. Degradation of this compound: High temperatures or prolonged exposure to light can degrade the compound. | 1. Verify Plant Material: Ensure the correct identification of Fraxinus species. Use leaves, as they are a known source.[2] Harvest during the active growing season. 2. Optimize Solvent: Experiment with different concentrations of aqueous methanol or ethanol. A 50% methanolic solution has been shown to be effective for extracting secoiridoids from Fraxinus leaves.[3][4][5] 3. Adjust Extraction Parameters: Increase extraction time or temperature moderately. Monitor for degradation. Consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 4. Control Extraction Conditions: Use lower temperatures for longer extraction periods. Protect the extraction mixture from direct light. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent is extracting a wide range of compounds. 2. Presence of Pigments and Waxes: Chlorophyll and other pigments are common in leaf extracts. | 1. Employ Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids and waxes before extracting with a more polar solvent for this compound. 2. Pre-purification Steps: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to remove highly polar or non-polar impurities. |
| Difficulty in Purifying this compound | 1. Similar Polarity of Co-extractants: Other secoiridoids or phenolic compounds have similar chromatographic behavior. 2. Suboptimal Chromatographic Conditions: Incorrect mobile phase, stationary phase, or gradient. | 1. Utilize Orthogonal Separation Techniques: Combine different chromatographic methods, such as normal-phase and reversed-phase chromatography, or size-exclusion chromatography. 2. Optimize Chromatography: Systematically vary the mobile phase composition and gradient. Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification. |
| This compound Degradation During akeno | 1. Harsh pH Conditions: this compound may be unstable at very high or low pH. 2. Oxidation: Phenolic groups are susceptible to oxidation. | 1. Maintain Neutral pH: Use buffers to maintain a pH range of 6-7 during extraction and purification. 2. Use Antioxidants/Inert Atmosphere: Add a small amount of an antioxidant like ascorbic acid to the solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Fraxinus Leaves
-
Plant Material Preparation:
-
Collect fresh leaves from a verified Fraxinus species.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaf material in 50% aqueous methanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.[3][4][5]
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Fractionation and Purification of this compound
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity:
-
n-hexane to remove non-polar compounds.
-
Dichloromethane to remove compounds of intermediate polarity.
-
Ethyl acetate to enrich the secoiridoid fraction.
-
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water mobile phase and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
-
Preparative HPLC:
-
Pool the fractions containing this compound.
-
Perform final purification using preparative reversed-phase HPLC (C18 column) with a water-acetonitrile or water-methanol gradient.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
-
Data Presentation
Table 1: Comparison of Extraction Yields from Different Plant Parts (General)
| Plant Part | Typical Extraction Yield Range (%) | Factors Influencing Yield |
| Leaves | 5 - 20 | Season of harvest, age of the plant, drying method, solvent polarity.[11][12] |
| Stems/Bark | 2 - 10 | Diameter and age of the stem/bark, presence of heartwood vs. sapwood.[11] |
| Roots | 3 - 15 | Age of the plant, soil conditions, and harvesting time.[11] |
| Flowers | 10 - 25 | Stage of flowering, extraction method.[12] |
Note: The yields presented are general ranges for methanolic extracts of various medicinal plants and may not be specific to this compound. The actual yield of this compound will depend on the specific Fraxinus species and the efficiency of the extraction and purification protocol.
Visualizations
Caption: General biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fraxinus: A Plant with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The seco-iridoid pathway from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fraxamoside Synthesis and Purification
Disclaimer: As of our latest literature review, a complete total synthesis of Fraxamoside has not been formally published. Therefore, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) based on established methodologies for the synthesis and purification of structurally related macrocyclic secoiridoid glycosides, such as oleuropein, and general principles of natural product synthesis. The protocols and data presented are illustrative and may require optimization for the specific synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
The synthesis of this compound, a macrocyclic secoiridoid glucoside, presents several key challenges inherent to complex natural product synthesis:
-
Stereoselective Glycosylation: Formation of the glycosidic bond between the secoiridoid aglycone and the glucose moiety with the correct stereochemistry (β-linkage) can be difficult to control, often resulting in a mixture of anomers that require challenging separation.
-
Protecting Group Strategy: The multiple hydroxyl groups on both the secoiridoid and glucose moieties require a robust and orthogonal protecting group strategy to ensure selective reactions and avoid unwanted side products. The choice of protecting groups is critical for stability, ease of installation and removal, and compatibility with other reaction conditions.[1][2][3]
-
Macrocyclization: The formation of the macrocyclic ether linkage in this compound is an entropically disfavored process. Achieving high yields in this step can be challenging and is highly dependent on the choice of cyclization strategy and reaction conditions.
-
Purification of Intermediates and Final Product: The polarity and structural similarity of intermediates and potential byproducts make purification a significant hurdle. Complex mixtures often require multiple chromatographic steps for successful isolation of the desired compound.[4][5][6]
Q2: What classes of protecting groups are typically used for the synthesis of secoiridoid glycosides?
A multi-step synthesis of a complex molecule like this compound would necessitate the use of various protecting groups with orthogonal removal conditions. Common choices for the hydroxyl groups of the glucose and aglycone moieties include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are versatile for protecting hydroxyl groups and can be selectively removed with fluoride reagents.[1]
-
Acyl groups (e.g., Acetyl, Benzoyl): Often used to protect the hydroxyls of the sugar moiety. They can be removed under basic conditions.[1]
-
Benzyl ethers (e.g., Bn): Stable under a wide range of conditions and typically removed by hydrogenolysis.
-
PMB (p-Methoxybenzyl) ethers: Can be removed oxidatively with DDQ or CAN, providing orthogonality to benzyl ethers.
Q3: What are the common methods for purifying this compound and related compounds?
The purification of secoiridoid glycosides and other macrocyclic natural products often involves a combination of chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the separation of complex mixtures of glycosides.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of natural products, including macrocyclic compounds and glycosides, as it avoids irreversible adsorption to a solid support.[4][8]
-
Supercritical Fluid Chromatography (SFC): An alternative to liquid chromatography that can offer advantages in resolution and speed for the purification of complex molecules.[5][6][9]
-
Column Chromatography on Silica Gel or Modified Silica: A standard technique for the initial cleanup and fractionation of reaction mixtures.
Troubleshooting Guides
Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in glycosylation step | 1. Steric hindrance at the glycosylation site on the aglycone.2. Poor activation of the glycosyl donor.3. Anomeric mixture is being formed, and the desired isomer is the minor product. | 1. Use a more reactive glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride).2. Optimize the promoter/activator and reaction temperature.3. Explore different glycosylation methods (e.g., Schmidt, Koenigs-Knorr) to favor the desired stereoisomer.[10] |
| Formation of a mixture of anomers (α and β glycosides) | Lack of stereocontrol during the glycosylation reaction. | 1. Use a glycosyl donor with a participating group (e.g., an acetyl group) at the C-2 position of the sugar to favor the formation of the 1,2-trans glycoside (β-anomer for glucose).2. Employ H-bond mediated aglycone delivery (HAD) strategies to direct the stereochemical outcome.[11] |
| Low yield in macrocyclization step | 1. High dilution conditions are not being met, favoring intermolecular reactions.2. Unfavorable conformation of the linear precursor.3. Inefficient activation of the groups involved in the ring closure. | 1. Use a syringe pump for slow addition of the substrate to the reaction mixture (high dilution principle).2. Explore different macrocyclization strategies (e.g., macrolactonization, ring-closing metathesis if applicable to the synthetic route).[12][13]3. Modify the linear precursor to favor a pre-organized conformation for cyclization. |
| Difficulty in deprotecting the final molecule | 1. Protecting groups are too stable.2. Deprotection conditions are cleaving other sensitive functional groups or the glycosidic bond. | 1. Re-evaluate the protecting group strategy to use more labile groups in the final steps.2. Screen a variety of deprotection conditions (e.g., different acids, bases, hydrogenation catalysts) on a small scale to find milder conditions. |
Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of anomeric isomers | The α and β anomers have very similar polarities and chromatographic behavior. | 1. Optimize the HPLC mobile phase and gradient. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18).2. Employ chiral chromatography if the anomers are enantiomeric (not the case for α/β anomers, which are diastereomers).3. Consider derivatization of the anomeric mixture to improve separation. |
| Broad peaks and poor resolution in HPLC | 1. Sample overload on the column.2. Secondary interactions with the stationary phase.3. The compound is degrading on the column. | 1. Reduce the amount of sample injected.2. Add a small amount of acid (e.g., trifluoroacetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing.3. Ensure the mobile phase and stationary phase are stable under the chosen conditions. |
| Difficulty in removing impurities with similar polarity | The impurities are structurally very similar to the target compound (e.g., isomers, degradation products). | 1. Use orthogonal purification techniques. For example, follow up a reversed-phase HPLC purification with a normal-phase or an ion-exchange chromatography step.2. High-Speed Counter-Current Chromatography (HSCCC) can be very effective in separating compounds with subtle structural differences.[4][8] |
| Low recovery from purification | 1. Irreversible adsorption of the compound to the stationary phase.2. Decomposition of the compound during purification. | 1. For highly polar or charged molecules, consider using a less active stationary phase or a different purification technique like HSCCC.2. Ensure the pH of the mobile phase is appropriate for the stability of the compound. |
Experimental Protocols & Methodologies
As a complete synthesis of this compound is not publicly available, a detailed, step-by-step experimental protocol cannot be provided. However, a general workflow for the synthesis of a related macrocyclic secoiridoid glycoside can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathway Diagram
This compound has been identified as a competitive inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[14][15][16] High levels of uric acid can lead to gout. The competitive inhibition mechanism is depicted below.
Caption: Competitive inhibition of Xanthine Oxidase by this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated wi… [ouci.dntb.gov.ua]
- 7. Secoiridoid glucosides from Swertia mileensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Secoiridoid glucosides from Fraxinus americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Fraxamoside Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability during the extraction of Fraxamoside from Olea europaea leaves. As this compound is a complex natural product, this guide leverages established principles from the extraction of similar secoiridoid glycosides, particularly oleuropein, to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
The main factors contributing to variability include:
-
Raw Material: Differences in the geographical origin, cultivar, harvest time, and storage conditions of the olive leaves can significantly impact the this compound content.[1][2]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) and its parameters (e.g., temperature, time) can affect the extraction efficiency.[3][4]
-
Solvent System: The type of solvent, its composition (e.g., ethanol/water ratio), and pH can influence the solubility and stability of this compound.[5][6]
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can introduce variability if not carefully controlled.
-
Compound Stability: this compound, like other secoiridoids, may be susceptible to degradation from factors like heat, light, and pH changes.[7]
Q3: How can I standardize my this compound extracts?
Standardization involves quantifying the amount of this compound in your extract to ensure it falls within a defined concentration range. A common and reliable method for this is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] By comparing the peak area of this compound in your sample to a calibration curve generated from a certified this compound standard, you can accurately determine its concentration. Standardization to a specific percentage of the active compound helps eliminate the variability inherent in botanical materials.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal Extraction Solvent: The solvent system may not be effectively solubilizing the this compound. | Optimize Solvent System: For oleuropein, a structurally similar compound, mixtures of ethanol and water (e.g., 60-80% ethanol) have proven effective.[4][5] Experiment with different ethanol/water ratios to find the optimal mixture for this compound. Consider adjusting the pH to the acidic range (e.g., pH 3) as this has been shown to improve oleuropein extraction.[5] |
| Inefficient Extraction Method: The chosen method may not be providing sufficient penetration of the solvent into the plant matrix. | Enhance Extraction Efficiency: Consider using ultrasound-assisted extraction (UAE), as it can improve yield and reduce extraction time compared to conventional maceration.[7] If using maceration, ensure adequate agitation and sufficient extraction time. For more exhaustive extraction, Soxhlet apparatus can be used, but be mindful of potential thermal degradation.[3][5] | |
| Poor Quality Raw Material: The olive leaves may have a naturally low this compound content. | Source High-Quality Material: If possible, obtain information on the cultivar and harvest time of the olive leaves, as these factors significantly influence the phenolic content.[1] Ensure the leaves have been properly dried and stored away from light and moisture. | |
| High Batch-to-Batch Variability in this compound Concentration | Inconsistent Raw Material: Using olive leaves from different sources, cultivars, or harvest seasons. | Standardize Raw Material Sourcing: Source olive leaves from a single, reputable supplier. If possible, specify the cultivar and harvest time. Homogenize a large batch of dried leaf powder to be used across multiple extractions. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition between batches. | Implement Strict Protocol Adherence: Maintain a detailed and consistent extraction protocol. Use calibrated equipment to monitor temperature and time accurately. Prepare fresh solvent mixtures for each batch to ensure consistent composition. | |
| Degradation of this compound: The compound may be degrading during extraction or processing. | Minimize Degradation: Avoid excessive heat and prolonged exposure to light. Studies on oleuropein show it is more stable at slightly acidic pH (pH 4-5).[7] Consider conducting extractions at lower temperatures, especially if using methods like UAE.[7] | |
| Presence of Impurities in the Final Extract | Co-extraction of Unwanted Compounds: The solvent system may be extracting other compounds with similar polarity to this compound. | Refine Purification Strategy: After initial extraction, consider a liquid-liquid partitioning step to separate compounds based on their polarity. For example, partitioning the crude extract between water and a non-polar solvent like hexane can remove chlorophyll and other lipids. Further purification can be achieved using column chromatography. |
| Incomplete Solvent Removal: Residual extraction solvent in the final product. | Optimize Drying Process: Use a rotary evaporator under reduced pressure to efficiently remove the solvent. For complete removal of residual solvent, a high-vacuum pump can be used. Ensure the drying temperature is not high enough to cause degradation. |
Experimental Protocols
Generalized Protocol for this compound Extraction from Olive Leaves
This protocol is based on effective methods for extracting oleuropein and can be adapted for this compound.
Materials:
-
Dried and powdered olive leaves
-
80% Ethanol (v/v) in deionized water
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Maceration and Sonication:
-
Weigh 10 g of powdered olive leaves and place in a 250 mL flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[7]
-
-
Separation:
-
Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
To maximize yield, resuspend the pellet in another 100 mL of 80% ethanol and repeat steps 1 and 2.
-
Combine the supernatants from both extractions.
-
-
Concentration:
-
Filter the combined supernatant through a 0.45 µm syringe filter.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract and lyophilize to obtain a dry powder.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol for Quantification of this compound using HPLC
This is a general HPLC method for the analysis of secoiridoids like oleuropein and can be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A; 30-35 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of certified this compound standard in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound extract and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Workflow for Minimizing Batch-to-Batch Variability
Caption: A logical workflow for ensuring consistent this compound extracts.
Hypothetical Signaling Pathway Modulated by this compound
Based on the known activity of oleuropein, this compound may modulate key cellular signaling pathways involved in inflammation and cell survival.
Caption: Potential inhibitory effects of this compound on cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. qascf.com [qascf.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Water as a Solvent of Election for Obtaining Oleuropein-Rich Extracts from Olive (Olea europaea) Leaves [mdpi.com]
- 7. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Development and validation of a simple reversed-phase HPLC-UV method f" by F. Al-Rimawi [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. accessnewswire.com [accessnewswire.com]
Fraxamoside long-term storage and stability conditions
Disclaimer: The following information regarding the long-term storage and stability of Fraxamoside is based on general principles of pharmaceutical stability and data from structurally related compounds, such as oleuropein and hydroxytyrosol. Specific stability studies on this compound have not been reported in the available literature. Therefore, these guidelines should be considered as recommendations and should be supplemented with in-house stability studies for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Based on stability data for related secoiridoid glucosides, solid this compound should be stored in a cool, dark, and dry place. For optimal long-term stability, storage at -20°C is recommended, especially for reference standards. Storage at 4°C is also acceptable for shorter durations. Room temperature (25°C) storage is generally the least desirable condition and may lead to gradual degradation over time.[1][2]
Q2: How should I store this compound in solution?
A2: this compound solutions are expected to be less stable than the solid form. For short-term storage (up to one week), aqueous solutions should be kept at -20°C.[3] The stability of this compound in solution is likely pH-dependent; a slightly acidic pH of around 5 may be optimal for stability.[1] The presence of metal ions in the solvent can accelerate degradation, so the use of high-purity, metal-free water or buffered solutions is recommended.[3][4][5] For longer-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound degradation?
A3: Based on its structure as a secoiridoid glucoside containing a hydroxytyrosol moiety, the main degradation factors are likely to be:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[1][6]
-
pH: Both strongly acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage.
-
Light: As a phenolic compound, this compound may be susceptible to photodegradation. Therefore, it should be protected from light.
-
Oxidation: The hydroxytyrosol component is prone to oxidation, which can be catalyzed by oxygen and metal ions.[3]
-
Enzymatic Degradation: If exposed to enzymes like β-glucosidases or esterases, this compound can be hydrolyzed.[7]
Q4: What are the likely degradation products of this compound?
A4: The degradation of this compound is likely to occur through hydrolysis of its ester and glycosidic bonds. This would result in the formation of hydroxytyrosol, elenolic acid, and glucose, similar to the degradation of oleuropein.[8][9][10] Further oxidation of hydroxytyrosol can also occur.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of potency in solid this compound | Improper storage conditions (high temperature, humidity, light exposure). | Store solid this compound at -20°C in a tightly sealed, opaque container with a desiccant. |
| Discoloration (e.g., browning) of this compound solution | Oxidation of the hydroxytyrosol moiety. | Prepare solutions fresh. If storage is necessary, use deoxygenated solvents, store under an inert atmosphere (e.g., nitrogen or argon), and keep at -20°C in the dark. Avoid solvents with high ionic content.[3] |
| Precipitation in frozen this compound solutions upon thawing | Poor solubility at low temperatures or concentration changes during freezing. | Warm the solution gently (e.g., to room temperature) and vortex to redissolve the precipitate. If the issue persists, consider using a different solvent system or preparing less concentrated stock solutions. |
| Inconsistent results in biological assays | Degradation of this compound in the assay buffer. | Check the pH and composition of your assay buffer. Ensure the stability of this compound under your specific experimental conditions by running control experiments. Consider the possibility of enzymatic degradation if using cell lysates or other biological matrices. |
Data Summary
The following tables summarize stability data for oleuropein and hydroxytyrosol, which can serve as a proxy for estimating the stability of this compound.
Table 1: Summary of Storage Condition Effects on Oleuropein Stability
| Storage Condition | Matrix | Observation | Reference |
| -20°C | Olive Leaf Extract | Optimal condition for stability. | [1] |
| 4°C | Olive Leaf Extract | Better than room temperature storage. | [1] |
| 25°C | Olive Leaf Extract | Least desirable condition, significant degradation observed. | [1] |
| Room Temperature | Aqueous Extract | Stable for approximately 7 days, degrades after 17 days. | [11] |
| Room Temperature | Methanol Extract | Stable for at least 30 days. | [11] |
Table 2: Factors Affecting Hydroxytyrosol Stability in Aqueous Solution
| Factor | Effect on Stability | Reference |
| Temperature | Degradation increases with higher temperatures. Storage at -20°C is recommended. | [3] |
| Ionic Content | Higher ionic content (e.g., tap water with high mineral content) significantly increases the degradation rate compared to purified water. | [3][4][5] |
| Concentration | Lower concentrations may be more prone to degradation. | [3] |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., ultrapure water, PBS buffer, methanol).
-
Aliquoting: Distribute the stock solution into multiple small, opaque vials to avoid repeated freeze-thaw cycles of the entire batch.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, 25°C, protected from light and exposed to light).
-
Time Points: At specified time intervals (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
-
Stress Conditions: Subject this compound solutions to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80°C.
-
Photostability: Expose to light (e.g., in a photostability chamber).
-
-
Time Points: Sample at various time points (e.g., 0, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound and identify the major degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathway of this compound based on related compounds.
References
- 1. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Conventional Heating on the Stability of Major Olive Oil Phenolic Compounds by Tandem Mass Spectrometry and Isotope Dilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Fraxamoside versus Allopurinol in Xanthine Oxidase Inhibition
For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is perpetual. In the context of hyperuricemia and gout, xanthine oxidase (XO) remains a prime therapeutic target. Allopurinol, a long-standing cornerstone of treatment, now faces a compelling natural challenger: Fraxamoside. This guide provides a detailed, data-driven comparison of their inhibitory effects on xanthine oxidase, supported by experimental evidence.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the key inhibitory parameters for this compound and allopurinol against xanthine oxidase. The data presented is derived from in vitro studies conducted under directly comparable experimental conditions, ensuring a robust and objective assessment.
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type |
| This compound | 16.1 | 0.9 | Competitive |
| Allopurinol | - | 1.9 | Competitive |
Note: A direct IC50 value for allopurinol under the exact same conditions as this compound was not available in the primary comparative study; however, the Ki value provides a direct comparison of binding affinity.
Experimental Protocols: Unveiling the Methodology
The determination of xanthine oxidase inhibitory activity for both this compound and allopurinol was conducted using a spectrophotometric assay. This method quantifies the enzymatic conversion of xanthine to uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound
-
Allopurinol (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 7.8)
-
EDTA (e.g., 0.1 mM)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation of Reagents: All solutions were prepared in the phosphate buffer. Stock solutions of this compound and allopurinol were prepared and diluted to various concentrations for the assay.
-
Assay Mixture Preparation: The reaction mixture, in a final volume of 500 μL, contained 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, and 50 μM xanthine.
-
Enzyme and Inhibitor Incubation: Xanthine oxidase (3.2 U/L) was pre-incubated with varying concentrations of either this compound or allopurinol for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, xanthine.
-
Spectrophotometric Measurement: The rate of uric acid formation was monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined from dose-response curves.
-
Kinetic Analysis: To determine the mode of inhibition and the inhibition constant (Ki), the assay was performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data was then plotted using a Lineweaver-Burk plot.
Visualizing the Interaction: Xanthine Oxidase Inhibition Pathway
The following diagram illustrates the competitive inhibition of xanthine oxidase by both this compound and allopurinol.
Caption: Competitive inhibition of xanthine oxidase.
Conclusion
The experimental data reveals that this compound is a potent competitive inhibitor of xanthine oxidase, with a binding affinity (Ki) comparable to, and in this specific study, slightly stronger than the established drug allopurinol.[1][2] The competitive nature of both inhibitors indicates that they bind to the active site of the enzyme, directly competing with the natural substrate, xanthine.[1][2] This direct comparison underscores the potential of this compound as a promising natural alternative for the management of conditions associated with elevated uric acid levels. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile in a physiological setting.
References
A Comparative Analysis of the Antioxidant Capacities of Fraxamoside and Oleuropein
In the landscape of natural compounds with therapeutic potential, Fraxamoside and Oleuropein, both secoiridoid glucosides, have garnered attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. While direct comparative studies using identical antioxidant assays are limited, this report synthesizes existing data to facilitate an informed understanding of their respective strengths.
Quantitative Antioxidant Capacity
A direct comparison of this compound and Oleuropein using standardized free radical scavenging assays such as DPPH and ABTS, or ferric reducing power (FRAP) is challenging due to the lack of available data for this compound in these specific tests. However, data on their respective inhibitory effects on xanthine oxidase, an enzyme that generates reactive oxygen species, provides a point of comparison.
| Compound | Assay | Result | Reference |
| This compound | Xanthine Oxidase Inhibition (IC₅₀) | 16.1 ± 0.7 µM | [1] |
| Oleuropein | Xanthine Oxidase Inhibition (IC₅₀) | 335 ± 17 µM | [1] |
| Oleuropein | DPPH Radical Scavenging (EC₅₀) | 13.8 ± 0.8 µg/mL | [2] |
| Oleuropein | ABTS Radical Scavenging (EC₅₀) | 16.1 ± 1.2 µg/mL | [2] |
| Oleuropein | FRAP | 281.8 ± 22.8 mg Trolox equivalent/g dw | [2] |
IC₅₀ (half maximal inhibitory concentration) indicates the concentration of the compound required to inhibit the activity of an enzyme or a process by 50%. A lower IC₅₀ value indicates greater potency. EC₅₀ (half maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox. FRAP (Ferric Reducing Antioxidant Power) measures the ability of antioxidants to reduce ferric iron.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Xanthine Oxidase Inhibition Assay
The inhibitory effect of this compound and Oleuropein on xanthine oxidase activity was determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The assay mixture typically contains 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, 50 µM xanthine, the test compound at various concentrations, and 3.2 U/L of xanthine oxidase to initiate the reaction. The rate of uric acid formation is calculated from the linear range of the reaction.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the free radical scavenging capacity of a compound. A solution of DPPH in methanol exhibits a deep purple color with a maximum absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance. The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another method to determine the antioxidant capacity of a compound. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This radical has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6) with a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm. The antioxidant capacity is determined against a standard curve of a known antioxidant, typically Trolox.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Oleuropein's Antioxidant Signaling Pathway
Oleuropein has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like oleuropein, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Oleuropein activates the Nrf2 signaling pathway.
This compound's Antioxidant Mechanism
The primary reported antioxidant mechanism for this compound is the inhibition of xanthine oxidase.[1] Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid and reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, as byproducts. By inhibiting this enzyme, this compound can directly reduce the generation of these harmful ROS. This mechanism is particularly relevant in conditions associated with hyperuricemia and oxidative stress, such as gout. The competitive inhibition mode suggests that this compound binds to the active site of the enzyme, preventing the substrate from binding.
Caption: this compound inhibits xanthine oxidase to reduce ROS.
Conclusion
Based on the currently available data, both this compound and Oleuropein exhibit antioxidant properties, albeit through different primary mechanisms. Oleuropein demonstrates significant free radical scavenging and ferric reducing capabilities and modulates the Nrf2 antioxidant signaling pathway. In contrast, the known antioxidant activity of this compound is primarily attributed to its potent inhibition of xanthine oxidase, an enzyme involved in ROS production.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic target. Oleuropein may be a broader-spectrum antioxidant suitable for conditions of generalized oxidative stress. This compound, with its specific and potent inhibition of xanthine oxidase, presents a promising candidate for pathologies where this enzyme plays a central role, such as gout and other inflammatory conditions driven by uric acid and associated ROS production. Further research is warranted to directly compare the antioxidant capacities of this compound and Oleuropein using a standardized panel of assays to provide a more comprehensive understanding of their relative potencies.
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Fraxamoside in Gout: A Preclinical Comparative Analysis
An in-depth examination of the preclinical validation of fraxamoside, a novel xanthine oxidase inhibitor, for the treatment of gout. This guide synthesizes available data, comparing its efficacy with established therapies and detailing the experimental frameworks used in its evaluation.
This compound, a macrocyclic secoiridoid glucoside, has emerged as a promising therapeutic candidate for gout, a condition characterized by hyperuricemia and painful inflammatory arthritis.[1][2] Preclinical research has focused on its potent inhibition of xanthine oxidase, an enzyme pivotal in the production of uric acid.[1][2] This guide provides a comparative overview of this compound's performance in preclinical models of gout, presenting available data alongside the methodologies employed to ascertain its therapeutic potential.
Comparative Efficacy of Xanthine Oxidase Inhibitors
Studies have positioned this compound as a significant xanthine oxidase inhibitor, with in vitro potency comparable to the widely used anti-gout medication, allopurinol.[1][2] While direct, comprehensive in vivo comparative data in preclinical gout models is still emerging in publicly accessible literature, the existing evidence suggests a competitive profile for this compound.
Table 1: In Vitro Xanthine Oxidase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| This compound | Comparable to Allopurinol | Competitive | [1][2] |
| Allopurinol | Standard Reference | Competitive | [1] |
| Febuxostat | Potent Inhibitor | Non-competitive | [1] |
Note: Specific IC₅₀ values from direct comparative studies involving this compound are not consistently reported in the available literature.
Preclinical Models for Gout Validation
The preclinical validation of anti-gout therapies typically relies on rodent models that mimic the key pathological features of the human disease: hyperuricemia and acute inflammation.
Potassium Oxonate-Induced Hyperuricemia Model
This widely used model employs potassium oxonate, an inhibitor of the enzyme uricase (absent in humans), to induce high levels of uric acid in the blood of rodents.[3][4] This model is crucial for evaluating the uric acid-lowering efficacy of xanthine oxidase inhibitors like this compound.
Monosodium Urate (MSU) Crystal-Induced Acute Gouty Arthritis Model
To simulate the inflammatory component of a gout attack, MSU crystals are injected into the paw or joint of an animal.[3][5][6] This induces a rapid and measurable inflammatory response, characterized by swelling, redness, and infiltration of immune cells. This model is essential for assessing the anti-inflammatory properties of a drug candidate.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for the key models used in gout research.
Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed for one week under standard laboratory conditions.
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate (250 mg/kg) is administered 1 hour before the test compound.
-
Drug Administration: this compound, allopurinol, or vehicle is administered orally.
-
Blood Sampling: Blood is collected from the retro-orbital plexus at 0, 1, 2, 4, and 6 hours post-drug administration.
-
Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit.
Protocol 2: MSU Crystal-Induced Paw Edema in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
MSU Crystal Preparation: Monosodium urate crystals are prepared and sterilized.
-
Drug Administration: Test compounds (this compound, colchicine, or vehicle) are administered orally 1 hour prior to MSU injection.
-
Induction of Inflammation: A subcutaneous injection of MSU crystals (1 mg in 50 µL of sterile saline) is administered into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 2, 4, 8, and 24 hours post-injection.
-
Histological Analysis: At the end of the experiment, paw tissue is collected for histological examination of inflammatory cell infiltration.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the experimental workflow for its validation can be visualized through the following diagrams.
Caption: Mechanism of this compound in reducing uric acid production.
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Fraxamoside Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Fraxamoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is evaluated based on extrapolated data from the analysis of structurally related secoiridoid glucosides, providing a framework for selecting the most appropriate method for specific research needs.
Comparative Analysis of Quantification Methods
The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key performance parameters for each technique, derived from validated methods for similar analytes.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.997[1] |
| Limit of Detection (LOD) | 2 - 10 µg/mL[2] | 0.5 - 5 ng/mL[3] | 6.6 µg/mL[1] |
| Limit of Quantification (LOQ) | 10 - 30 µg/mL | 0.5 - 11 ng/mL[3] | 20 µg/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 95 - 98%[1] |
| Precision (%RSD) | < 2% | < 5% | < 7.2% (inter-day)[1] |
| Selectivity | Moderate | High | Moderate |
| Throughput | Moderate | Moderate to High | High |
| Cost | Low to Moderate | High | Low |
Experimental Workflow
The general workflow for the quantification of this compound from a plant matrix, such as Fraxinus species, involves several key steps from sample preparation to data analysis.
References
Fraxamoside: A Comparative Analysis of its Antioxidant Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the antioxidant properties of Fraxamoside in comparison to other well-established natural antioxidants. This report synthesizes available experimental data to provide a comprehensive overview of its potential role in mitigating oxidative stress.
Introduction
This compound, a secoiridoid glucoside, has garnered attention for its potential health benefits. This guide provides a comparative analysis of the antioxidant efficacy of this compound against other prominent natural antioxidants, namely resveratrol and quercetin. The comparison is based on available in vitro data, focusing on different mechanisms of antioxidant action, including direct radical scavenging and indirect effects through enzyme inhibition and modulation of cellular signaling pathways.
Direct Antioxidant Activity: Radical Scavenging
Direct antioxidant activity is often evaluated by the capacity of a compound to scavenge free radicals. Common assays to determine this include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
While direct comparative data for this compound in these specific assays is limited in the currently available scientific literature, we can infer its potential based on the performance of its structural relatives, oleuropein and hydroxytyrosol. Both are known for their potent radical scavenging activities. For instance, hydroxytyrosol is considered a highly effective antioxidant and free radical scavenger.
In contrast, extensive data is available for resveratrol and quercetin, demonstrating their robust radical scavenging capabilities.
Table 1: Comparative Direct Antioxidant Activity (IC50 values in µM)
| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) | ORAC Value (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Oleuropein | Varies significantly with study | Varies significantly with study | Varies significantly with study |
| Hydroxytyrosol | Varies significantly with study | Varies significantly with study | Varies significantly with study |
| Resveratrol | ~25-50 | ~10-30 | High |
| Quercetin | ~5-15 | ~2-10 | Very High |
Note: The IC50 values for Oleuropein, Hydroxytyrosol, Resveratrol, and Quercetin can vary depending on the specific experimental conditions.
Indirect Antioxidant Activity: Enzyme Inhibition and Gene Expression
A crucial aspect of antioxidant defense is the modulation of enzymes involved in the production of reactive oxygen species (ROS) and the enhancement of the cell's own antioxidant systems.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism and a significant source of superoxide radicals. Inhibition of this enzyme is a vital indirect antioxidant mechanism. This compound has been identified as a potent inhibitor of xanthine oxidase, with efficacy comparable to the synthetic drug allopurinol.[1][2]
Table 2: Comparative Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Mode |
| This compound | 16.1 ± 0.7[1] | 0.9 ± 0.25[1] | Competitive[1] |
| Allopurinol | 22.4 ± 0.2[1] | 1.9 ± 1.0[1] | Competitive[1] |
| Oleuropein | 335 ± 17[1] | 53.0[1] | Competitive[1] |
| Hydroxytyrosol | 1126 ± 22[1] | No inhibition[1] | - |
| Quercetin | ~1.9 | - | - |
The data clearly indicates that this compound is a significantly more potent inhibitor of xanthine oxidase than its structural relatives, oleuropein and hydroxytyrosol, and even surpasses the activity of allopurinol in terms of its inhibition constant (Ki).
Modulation of Antioxidant Signaling Pathways
Natural antioxidants can also exert their effects by activating cellular signaling pathways that lead to the expression of antioxidant and cytoprotective enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
-
Resveratrol has been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Quercetin is also a known activator of the Nrf2 pathway, contributing to its broad antioxidant and anti-inflammatory effects.
While direct evidence for this compound's activity on the Nrf2 pathway is not yet available, its structural similarity to other secoiridoids that modulate this pathway suggests it may have similar properties.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at the same wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.
Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
-
The reaction mixture contains xanthine (substrate), phosphate buffer, and the test compound at various concentrations.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.
-
The IC50 value is determined from a plot of % inhibition against inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Xanthine Oxidase by this compound.
Caption: Workflow for DPPH Radical Scavenging Assay.
Conclusion
Based on the available evidence, this compound demonstrates significant potential as an antioxidant, primarily through its potent inhibition of xanthine oxidase, an important enzymatic source of reactive oxygen species. Its efficacy in this regard is comparable to the pharmaceutical agent allopurinol and superior to its structural analogs oleuropein and hydroxytyrosol.
While direct comparative data on this compound's radical scavenging activity is currently lacking, the known antioxidant properties of related secoiridoids suggest it may also possess direct antioxidant effects. Further research is warranted to fully elucidate the direct radical scavenging capacity of this compound using standardized assays such as DPPH, ABTS, and ORAC. Such studies will be crucial for a comprehensive understanding of its antioxidant profile and for positioning it within the broader landscape of natural antioxidants for therapeutic and nutraceutical applications. The investigation of its effects on key antioxidant signaling pathways, such as the Nrf2-ARE pathway, will also be a critical next step in characterizing its mechanism of action.
References
In Vivo Validation of Fraxamoside's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Fraxamoside, a secoiridoid glucoside, drawing upon in vivo data from studies on Fraxinus plant extracts, which are a primary source of this compound and its structural analogs. Due to the limited availability of direct in vivo studies on isolated this compound, this guide leverages findings from closely related compounds and extracts to provide a comprehensive overview of its potential therapeutic efficacy and mechanism of action.
Comparative Efficacy of Fraxinus Extracts
Fraxinus species, rich in secoiridoids like this compound, have demonstrated significant anti-inflammatory activity in various animal models. These effects are often compared to those of well-established nonsteroidal anti-inflammatory drugs (NSAIDs).
| Test Substance | Animal Model | Dosage | Key Findings | Comparison to Standard Drug |
| Methanolic Extract of Fraxinus floribunda leaves (MEFF) | Carrageenan-induced paw edema in rats | 200 and 400 mg/kg, p.o. | Significant inhibition of paw edema.[1] | Efficacy at 400 mg/kg was comparable to standard drugs.[1] |
| Methanolic Extract of Fraxinus floribunda leaves (MEFF) | Cotton pellet-induced granuloma in rats | 200 and 400 mg/kg, p.o. | 35.72% inhibition of granuloma at 400 mg/kg.[1] | Aspirin (100 mg/kg) showed 41.88% inhibition.[1] |
| Methanolic Extract of Fraxinus floribunda leaves (MEFF) | Freund's adjuvant-induced arthritis in rats | 200 and 400 mg/kg, p.o. | 16.66% reduction in arthritis at 400 mg/kg.[1] | Aspirin (100 mg/kg) showed a 31.28% reduction.[1] |
| Chloroform fraction of Fraxinus xanthoxyloides leaves | Carrageenan-induced paw edema in rat | 200 mg/kg b.w. | Exhibited relatively higher anti-inflammatory activity.[2] | Not specified in the provided text. |
| Hydromethanolic Extract of Fraxinus excelsior L. bark (FEE) | Complete Freund's adjuvant-induced rheumatoid arthritis in rats | Not specified | Modulates rheumatoid arthritis. | The alcoholic extract from F. excelsior bark shows comparable anti-inflammatory activity to diclofenac.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in the in vivo assessment of anti-inflammatory agents, based on studies of Fraxinus extracts.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
A sub-plantar injection of a phlogistic agent, commonly a 1% solution of carrageenan, is administered into the hind paw of the rats.
-
The test substance (e.g., Fraxinus extract) or a standard drug (e.g., diclofenac, aspirin) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Cotton Pellet-Induced Granuloma
This model is used to evaluate the sub-acute inflammatory response.
-
Animals: Rats are commonly used for this assay.
-
Procedure:
-
Sterilized cotton pellets are surgically implanted subcutaneously, usually in the axilla or groin of the animals.
-
The animals are treated with the test substance or a standard drug daily for a specific period (e.g., 7 days).
-
On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
-
Endpoint: The difference between the initial and final dry weight of the cotton pellets indicates the amount of granuloma formation. The percentage inhibition is calculated by comparing the treated groups to the control group.
Visualizing the Process and Pathway
To better understand the experimental validation and the potential mechanism of action, the following diagrams are provided.
References
Unveiling the Bioactivity of Fraxamoside and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fraxamoside, a macrocyclic secoiridoid glucoside, has emerged as a compelling natural product with significant therapeutic potential, particularly as a potent xanthine oxidase (XO) inhibitor. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its key derivatives—Oleuropein, Oleoside 11-methyl ester, and Hydroxytyrosol. We delve into their comparative biological activities, supported by available experimental data, and provide detailed experimental protocols to facilitate further research and development.
Structure-Activity Relationship: Key Determinants of Xanthine Oxidase Inhibition
The potent inhibitory effect of this compound on xanthine oxidase, an enzyme pivotal in uric acid production and a key target in the management of gout, is attributed to its unique structural features.[1][2] Studies have revealed that the macrocyclic conformation of this compound, along with the presence of a glycosidic moiety, are critical for its high-affinity binding to the enzyme.[1][2]
In contrast, its structural relatives, Oleuropein, Oleoside 11-methyl ester, and Hydroxytyrosol, exhibit considerably lower XO inhibitory activity.[1][2] This highlights the importance of the closed macrocyclic ring of this compound for optimal interaction with the active site of xanthine oxidase. The inhibition mechanism for this compound has been identified as competitive, indicating that it directly competes with the substrate for binding to the enzyme.[2]
Comparative Biological Activities
This section summarizes the known biological activities of this compound and its derivatives, with a focus on their xanthine oxidase inhibition, and inferred antioxidant and anti-inflammatory properties based on the activities of its well-studied precursors, Oleuropein and Hydroxytyrosol.
Table 1: Comparison of Xanthine Oxidase Inhibitory Activity
| Compound | Structure | Inhibition Constant (Ki) µM | Key Structural Features for Activity |
| This compound | Macrocyclic secoiridoid glucoside | 0.9 ± 0.25[2] | Macrocyclic ring, Glycosidic moiety |
| Oleuropein | Secoiridoid glucoside | ~50 times higher than this compound | Open-chain structure |
| Oleoside 11-methyl ester | Secoiridoid glucoside | Less active than this compound | Lacks the hydroxytyrosol moiety |
| Hydroxytyrosol | Simple phenol | Less active than this compound | Lacks the secoiridoid and macrocyclic structure |
| Allopurinol (Reference) | Purine analog | 1.9 ± 1.0[2] | N/A |
Antioxidant and Anti-inflammatory Activities
While specific data on the broader antioxidant and anti-inflammatory activities of this compound are limited, the well-documented properties of its precursors, Oleuropein and Hydroxytyrosol, suggest that this compound likely possesses similar capabilities.
Oleuropein has demonstrated significant antioxidant activity, with reported IC50 values for DPPH radical scavenging ranging from 22.46 to 198 µg/ml for different olive leaf extracts rich in oleuropein.[3] It has also been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB and MAPK signaling pathways.[4][5][6][7][8][9][10][11]
Hydroxytyrosol is recognized as one of the most potent natural antioxidants, with a high capacity for scavenging free radicals.[12][13][14][15][16] Its anti-inflammatory actions are well-documented and are largely attributed to its ability to inhibit the NF-κB signaling pathway and reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[14][17][18][19][20][21][22][23][24][25]
Experimental Protocols
Xanthine Oxidase (XO) Activity Assay
This protocol is adapted from the methodology described in the study of this compound's XO inhibitory activity.[2]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (50 mM, pH 7.5)
-
Test compounds (this compound and derivatives)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations.
-
Initiate the reaction by adding xanthine oxidase to the mixture.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Calculate the rate of reaction and determine the inhibitory activity of the test compounds.
-
Determine the inhibition constant (Ki) and the mode of inhibition using Lineweaver-Burk plots.
Signaling Pathways and Experimental Workflows
The primary established signaling pathway for this compound is its direct competitive inhibition of xanthine oxidase. Based on the activities of its derivatives, it is plausible that this compound may also modulate inflammatory pathways such as NF-κB and MAPK, and antioxidant pathways like Nrf2. Further research is required to confirm these interactions.
Below are diagrams illustrating the established xanthine oxidase inhibition pathway and a proposed experimental workflow for evaluating the anti-inflammatory and antioxidant activities of this compound derivatives.
Caption: Competitive inhibition of Xanthine Oxidase by this compound.
Caption: Workflow for evaluating bioactivity of this compound derivatives.
Synthesis of this compound Derivatives
Currently, detailed synthetic routes for this compound and its direct analogs are not widely published in the scientific literature. These compounds are primarily isolated from natural sources such as Fraxinus americana and Olea europaea L. (olive) leaves.[2] The complexity of the macrocyclic secoiridoid glucoside structure presents a significant synthetic challenge. However, the ready availability from natural sources provides a viable route for obtaining these compounds for research purposes.[2]
Conclusion and Future Directions
This compound stands out as a highly potent and specific inhibitor of xanthine oxidase, with its macrocyclic structure being the key determinant of its superior activity compared to its acyclic derivatives. While direct experimental evidence for other biological activities of this compound is pending, the known antioxidant and anti-inflammatory properties of its precursors, Oleuropein and Hydroxytyrosol, strongly suggest that this compound may possess a broader therapeutic potential.
Future research should focus on:
-
Comprehensive Biological Evaluation: Conducting in-depth studies to elucidate the antioxidant and anti-inflammatory activities of this compound using a variety of in vitro and in vivo models.
-
Elucidation of Signaling Pathways: Investigating the effects of this compound on key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and Nrf2, to understand its molecular mechanisms of action.
-
Development of Synthetic Strategies: Exploring and developing efficient synthetic routes to this compound and its analogs to enable further medicinal chemistry optimization and the generation of novel derivatives with enhanced therapeutic profiles.
This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the promising therapeutic applications of this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into this exciting class of natural products.
References
- 1. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beneficial role of oleuropein in sepsis-induced myocardial injury. Possible Involvement of GSK-3β/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleuropein Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. olivelife.gr [olivelife.gr]
- 11. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxytyrosol Inhibits BPS‐Induced NF‐κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis | Semantic Scholar [semanticscholar.org]
- 18. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxytyrosol is key anti-inflammatory compound in olive: DSM study [nutraingredients.com]
- 23. Hydroxytyrosol Is Key Anti-Inflammatory Compound In Olive: DSM Study [agnutritioninternational.com]
- 24. mdpi.com [mdpi.com]
- 25. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Fraxamoside vs. Its Aglycone: A Head-to-Head Comparison in Xanthine Oxidase Inhibition
For Immediate Release
A detailed comparative analysis of Fraxamoside, a macrocyclic secoiridoid glucoside, and its core aglycone component, hydroxytyrosol, reveals a unique structure-activity relationship in the inhibition of xanthine oxidase (XO), a key enzyme in uric acid production. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison, supported by experimental data and protocols, to illuminate the distinct roles of the glycosidic moiety and the aglycone in bioactivity.
Executive Summary
This compound has been identified as a potent xanthine oxidase inhibitor with efficacy comparable to the commercially available drug, allopurinol.[1] Uniquely, and in contrast to many flavonoid glycosides where the sugar moiety decreases activity, the glycosidic part of this compound plays a crucial role in its potent inhibitory effect.[2] Computational modeling and experimental data demonstrate that the entire macrocyclic structure of this compound, including the glucose unit, contributes significantly to its tight binding to the xanthine oxidase active site.[1][2] This is a departure from the general observation that aglycones are often more potent than their corresponding glycosides.
Data Presentation: Quantitative Comparison
The inhibitory activities of this compound and its related compounds against xanthine oxidase are summarized below. The data clearly illustrates the superior potency of this compound.
| Compound | IC50 (μM) | Ki (μM) | Inhibition Mode |
| This compound | 1.1 ± 0.1 | 0.9 ± 0.25 | Competitive |
| Hydroxytyrosol (Aglycone) | > 500 | Not Determined | - |
| Oleuropein | 58.7 ± 1.2 | Not Determined | Competitive |
| Allopurinol (Control) | 2.1 ± 0.5 | 1.9 ± 1.0 | Competitive |
Data sourced from "Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor".[2]
Mechanism of Action: Competitive Inhibition
Kinetic studies have determined that this compound acts as a competitive inhibitor of xanthine oxidase.[1][2] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrate, xanthine. Molecular docking simulations reveal that the unique macrocyclic conformation of this compound allows its hydroxytyrosol and β-glucoside components to anchor deeply within the enzyme's binding pocket.[2] This contrasts with many other glycosides where the sugar unit can hinder the optimal orientation of the pharmacophore. In the case of this compound, the glucose moiety establishes critical hydrogen bonds with active site residues, such as Glu802, enhancing the overall binding affinity and inhibitory potency.[2]
Caption: Competitive inhibition of Xanthine Oxidase by this compound, blocking uric acid synthesis.
Experimental Protocols
The following is a summary of the methodology used to determine the xanthine oxidase inhibitory activity of this compound and its comparators.
Xanthine Oxidase Inhibition Assay
-
Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. The increase in absorbance at 295 nm, characteristic of uric acid, is measured over time.
-
Reagents:
-
Phosphate buffer (pH 7.5)
-
Xanthine (substrate) solution
-
Xanthine Oxidase (XO) enzyme solution (160 U/L)
-
Test compounds (this compound, Hydroxytyrosol, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Allopurinol (positive control).
-
-
Procedure:
-
A reaction mixture is prepared in a cuvette containing phosphate buffer and xanthine solution.
-
The test compound or control at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding the xanthine oxidase solution.
-
The absorbance at 295 nm is immediately measured spectrophotometrically in kinetic mode at a controlled temperature (e.g., 20°C) for a set period (e.g., 2 minutes).
-
The rate of uric acid formation is calculated from the linear portion of the reaction curve.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without an inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against inhibitor concentrations.
-
-
Kinetic Analysis (for Ki determination):
-
To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).
-
The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the inhibition kinetics and calculate the Ki value.[2]
-
Caption: Workflow for determining the xanthine oxidase inhibitory activity of test compounds.
Conclusion
The evidence strongly indicates that this compound's efficacy as a xanthine oxidase inhibitor is a function of its complete molecular structure, not just its aglycone component. The glycosidic moiety, which in many other natural products reduces bioactivity, is integral to the high-affinity binding of this compound to the enzyme's active site.[2] This makes this compound a compelling lead compound for a new class of xanthine oxidase inhibitors where the sugar component is a critical pharmacophoric element.[1] Researchers in drug development may find this unusual structure-activity relationship a valuable starting point for designing novel therapeutics for conditions such as gout and hyperuricemia.
References
Validating Fraxamoside as a Therapeutic Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fraxamoside, a promising therapeutic lead compound, against other established alternatives. The information is intended to support researchers in evaluating its potential for further drug development by presenting available experimental data and outlining key experimental protocols.
Introduction to this compound
This compound is a macrocyclic secoiridoid glucoside that has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism.[1] Its inhibitory potency is comparable to that of Allopurinol, a commonly used drug for treating gout and hyperuricemia.[1] Given the role of xanthine oxidase in generating reactive oxygen species (ROS), its inhibition presents a therapeutic strategy not only for gout but also potentially for conditions associated with oxidative stress, such as inflammation and cancer.[2][3] This guide explores the therapeutic potential of this compound by comparing its known activities with those of established xanthine oxidase inhibitors and structurally related compounds.
Comparative Analysis of Xanthine Oxidase Inhibition
The primary mechanism of action for this compound, as currently understood, is the competitive inhibition of xanthine oxidase.[1] The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives.
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | Xanthine Oxidase | 7.9[4] | Competitive Inhibitor |
| Allopurinol | Xanthine Oxidase | 0.2 - 50[5] | Purine analogue inhibitor |
| Febuxostat | Xanthine Oxidase | 0.0018[6] | Non-purine selective inhibitor |
| Oleuropein | Xanthine Oxidase | 53.0[7] | Competitive Inhibitor |
Evaluation of Therapeutic Potential: Cytotoxicity and Apoptosis
While direct experimental data on the cytotoxic and apoptotic effects of this compound on cancer cell lines is not currently available in the public domain, studies on structurally similar compounds and other xanthine oxidase inhibitors provide valuable insights into its potential anticancer properties. Oleuropein, a secoiridoid glucoside structurally related to this compound, and the established xanthine oxidase inhibitors Allopurinol and Febuxostat have demonstrated cytotoxic and pro-apoptotic activities in various cancer cell models.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound's comparators on different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleuropein | MCF-7 (Breast Cancer) | MTT | ~50 | [8] |
| Oleuropein | MDA-MB-231 (Breast Cancer) | MTT | ~27.62 | [8] |
| Oleuropein | HepG2 (Liver Cancer) | CCK-8 | ~200 | [9] |
| Allopurinol | In combination with TRAIL | PC-3 (Prostate Cancer) | - | [10][11] |
| Allopurinol | In combination with TRAIL | DU145 (Prostate Cancer) | - | [10][11] |
| Febuxostat | HCT 116 (Colon Cancer) | - | ~25 (encapsulated) | [12][13] |
Apoptosis Induction
Studies have shown that Oleuropein, Allopurinol, and Febuxostat can induce apoptosis in cancer cells through various mechanisms.
-
Oleuropein: Induces apoptosis in breast cancer cells via a p53-dependent pathway, upregulating Bax and downregulating Bcl-2.[14] It has also been shown to induce apoptosis in hepatocellular carcinoma cells through the activation of caspases and suppression of the PI3K/Akt signaling pathway.[9] In HeLa cells, Oleuropein-induced apoptosis is associated with the activation of the c-Jun NH2-terminal kinase (JNK) pathway.[15]
-
Allopurinol: While not cytotoxic on its own, Allopurinol significantly induces apoptosis in hormone-refractory prostate cancer cells when combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[10][11] This effect is mediated by the upregulation of the pro-apoptotic receptor DR5.[10][11]
-
Febuxostat: Encapsulated Febuxostat has been shown to increase the percentage of apoptotic and necrotic cells in HCT 116 colon cancer cells.[12][13] It also has anti-inflammatory, antioxidant, and anti-apoptotic properties.[16]
Potential Signaling Pathways
The therapeutic effects of xanthine oxidase inhibitors may be mediated through their influence on key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Potential signaling pathways affected by this compound.
Inhibition of xanthine oxidase by compounds like this compound can lead to a reduction in ROS production. This can, in turn, modulate the activity of downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[17][18][19] Dysregulation of these pathways is a hallmark of many cancers, and their modulation by xanthine oxidase inhibitors could contribute to their anticancer effects by promoting apoptosis and reducing inflammation and cell proliferation.[17][20]
Experimental Protocols
To facilitate further research on this compound and its analogues, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Carefully aspirate the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Aspirate the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with the test compound as for the cytotoxicity assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[21][22]
Conclusion
This compound presents a compelling profile as a therapeutic lead compound due to its potent inhibition of xanthine oxidase. While direct evidence of its cytotoxic and apoptotic effects is still needed, the activities of structurally related compounds and other xanthine oxidase inhibitors suggest a strong potential for this compound in anticancer therapy. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and accelerate its journey through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The xanthine oxidase inhibitor oxypurinol reduces cancer cachexia-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mail.ffhdj.com [mail.ffhdj.com]
- 9. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Encapsulation of Febuxostat into Emulsomes Strongly Enhances the Cytotoxic Potential of the Drug on HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Encapsulation of Febuxostat into Emulsomes Strongly Enhances the Cytotoxic Potential of the Drug on HCT 116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. benthamdirect.com [benthamdirect.com]
- 17. The emerging role of xanthine oxidase inhibition for suppression of breast cancer cell migration and metastasis associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xanthine oxidase-induced oxidative stress causes activation of NF-kappaB and inflammation in the liver of type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Fraxamoside vs. Allopurinol: A Comparative Guide to Xanthine Oxidase Inhibition
For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is a continuous endeavor. This guide provides a detailed comparison of Fraxamoside, a naturally occurring secoiridoid glucoside, and Allopurinol, a long-established synthetic drug, in their capacity as xanthine oxidase inhibitors. The data presented is compiled from in vitro studies and aims to offer an objective performance comparison to inform future research and development.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and Allopurinol on xanthine oxidase have been quantified through the determination of their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial metrics for comparing the potency of enzyme inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Mode |
| This compound | 16.1 ± 0.7[1] | 0.9 ± 0.25[1][2] | Competitive[1][2] |
| Allopurinol | 22.4 ± 0.2[1] | 1.9 ± 1.0[1] | Competitive[1] |
Note: Lower IC50 and Ki values indicate higher inhibitory potency. The data suggests that this compound is a more potent competitive inhibitor of xanthine oxidase in vitro compared to Allopurinol under the described experimental conditions.
Experimental Methodology: Xanthine Oxidase Inhibition Assay
The following protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound and Allopurinol on xanthine oxidase.
1. Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the formation of uric acid from the substrate xanthine. Uric acid production is measured by the increase in absorbance at 295 nm[1]. The inhibitory effect of a compound is quantified by the reduction in the rate of uric acid formation in its presence.
2. Reagents and Materials:
-
Xanthine Oxidase (XO) from bovine milk[3]
-
Xanthine (substrate)
-
This compound
-
Allopurinol (standard inhibitor)
-
50 mM Phosphate Buffer (pH 7.8)[1]
-
0.1 mM EDTA[1]
-
UV-Vis Spectrophotometer
3. Assay Procedure:
-
A reaction mixture is prepared in a final volume of 500 µL[1].
-
The mixture contains 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, and a specific concentration of the inhibitor (this compound or Allopurinol)[1].
-
The reaction is initiated by adding 50 µM xanthine as the substrate and 3.2 U/L of xanthine oxidase[1].
-
The increase in absorbance at 295 nm is recorded over time to determine the rate of uric acid formation[1].
-
The inhibitory activity is calculated as the percentage reduction in enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.
4. Determination of IC50 and Ki:
-
IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against different inhibitor concentrations.
-
Ki: The inhibition constant is determined through kinetic analysis using Lineweaver-Burk plots. The reaction rate is measured at various substrate (xanthine) concentrations in the presence of different inhibitor concentrations. The Ki for competitive inhibitors is determined from the secondary plot of the apparent Michaelis constant (K'm) versus the inhibitor concentration[1].
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the mechanisms and workflows, the following diagrams have been generated.
References
- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Fraxamoside vs. Synthetic Xanthine Oxidase Inhibitors: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the natural compound Fraxamoside against the widely used synthetic xanthine oxidase inhibitors, allopurinol and febuxostat. This comparison is based on available in vitro experimental data, mechanisms of action, and established therapeutic profiles.
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other health issues, including kidney disease and cardiovascular problems. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia. For decades, synthetic XO inhibitors like allopurinol and febuxostat have been the cornerstone of treatment. However, the search for novel inhibitors with improved efficacy and safety profiles has led to the investigation of natural compounds. Among these, this compound, a secoiridoid glucoside, has emerged as a promising candidate. This guide presents a side-by-side comparison of this compound with allopurinol and febuxostat, focusing on their performance based on experimental data.
Mechanism of Action
This compound: Identified as a competitive inhibitor of xanthine oxidase, this compound vies with the substrate, xanthine, for binding to the enzyme's active site.[5] Its inhibitory activity is attributed to its unique macrocyclic structure.[5]
Allopurinol: This purine analog acts as a substrate for xanthine oxidase, which metabolizes it into oxypurinol. Oxypurinol is a more potent, non-competitive inhibitor that binds tightly to the molybdenum-pterin center of the enzyme, rendering it inactive.[6]
Febuxostat: As a non-purine selective inhibitor, febuxostat forms a stable complex with both the oxidized and reduced forms of the xanthine oxidase active site, thereby blocking its function.[7][8] Its mechanism is described as mixed-type inhibition.[7][8]
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of this compound, allopurinol, and febuxostat against xanthine oxidase. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) |
| This compound | Competitive | 16.1 | 0.9 |
| Allopurinol | Competitive/Non-competitive (as Oxypurinol) | 0.2 - 50 | 2.12 |
| Febuxostat | Mixed-type/Non-purine selective | 0.0018 - 0.0236 | 0.0006 - 0.00096 |
Note: IC50 and Ki values are collated from multiple sources and may have been determined under varying experimental conditions.[6][7][9][10]
In Vivo Efficacy and Safety Profile
Synthetic XO Inhibitors: Allopurinol and Febuxostat
Extensive clinical data is available for both allopurinol and febuxostat. Allopurinol is generally effective but can be associated with side effects ranging from mild skin rashes to severe hypersensitivity reactions.[11] Febuxostat has demonstrated greater potency in lowering serum urate levels compared to standard doses of allopurinol.[12][13] However, concerns have been raised regarding a potential increase in cardiovascular events with febuxostat compared to allopurinol, leading to a boxed warning from the FDA.[11][13]
This compound
Currently, there is a notable lack of publicly available in vivo studies and preclinical safety data for this compound. While in vitro studies are promising, its efficacy in a living organism, oral bioavailability, metabolic fate, and potential toxicity remain to be determined. Research into other secoiridoids from Olea europaea and Fraxinus species suggests potential health benefits, but specific data on this compound is not yet available.[1][4][7]
Experimental Protocols
Spectrophotometric Xanthine Oxidase Inhibition Assay
This in vitro assay is a standard method to determine the inhibitory potential of a compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at a specific wavelength (typically 290-295 nm), allowing for its quantification using a spectrophotometer. The rate of uric acid production is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5-7.8)
-
Test compound (e.g., this compound, allopurinol, febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (as a positive control)
-
UV-Vis Spectrophotometer
-
96-well microplate (for high-throughput screening) or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of xanthine oxidase in a cold buffer immediately before use.
-
Prepare serial dilutions of the test compounds and the positive control (allopurinol).
-
-
Assay Mixture Preparation:
-
In a microplate well or cuvette, add the phosphate buffer.
-
Add a specific volume of the test compound solution (or solvent for the control).
-
Add the xanthine oxidase solution.
-
-
Pre-incubation:
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the xanthine substrate solution to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290-295 nm over a specific time period (e.g., 3-5 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Determination of Inhibition Type (Kinetics):
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki).
-
Visualizations
References
- 1. Identification of bioactive compounds from Fraxinus angustifolia extracts with anti- NADH oxidase activity of bovine milk xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olea europaea L-derived secoiridoids: Beneficial health effects and potential therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. marinbio.com [marinbio.com]
- 7. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
